4-(pyridin-2-yl)butan-2-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-pyridin-2-ylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8(11)5-6-9-4-2-3-7-10-9/h2-4,7-8,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOAFUITGQKRNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Enantiomerically Pure 4-(pyridin-2-yl)butan-2-ol
Executive Summary
The target molecule, 4-(pyridin-2-yl)butan-2-ol , represents a critical chiral scaffold in the development of neuronal nicotinic acetylcholine receptor (nAChR) agonists and specific chiral ligands for asymmetric catalysis.[1] Its structural motif—a pyridine ring linked by a saturated ethyl spacer to a chiral secondary alcohol—presents unique synthetic challenges, primarily regarding the preservation of the pyridine aromaticity during reduction and the efficient installation of the C2 stereocenter.[1]
This guide outlines two robust, scalable pathways for the synthesis of the enantiomerically pure alcohol ((R) or (S)).
-
Route A (Primary): A biocatalytic asymmetric reduction of the corresponding ketone, offering high theoretical yield (100%) and excellent enantiomeric excess (>99% ee).
-
Route B (Secondary): A lipase-catalyzed kinetic resolution, serving as a highly reliable fallback for rapid generation of both enantiomers, albeit with a maximum theoretical yield of 50% per enantiomer.[1]
Retrosynthetic Analysis
The strategic disconnection relies on the stability of the pyridine ring. We trace the chiral alcohol back to the achiral ketone 4-(pyridin-2-yl)butan-2-one , which can be assembled via a classic Claisen-Schmidt condensation followed by selective hydrogenation.[1]
Figure 1: Retrosynthetic strategy isolating the ketone as the pivotal divergence point for asymmetric induction.
Precursor Synthesis: 4-(pyridin-2-yl)butan-2-one[1]
Before addressing chirality, we must synthesize the carbon skeleton.[1] The challenge here is preventing the polymerization of the aldehyde and ensuring selective reduction of the alkene over the pyridine ring.
Step 3.1: Claisen-Schmidt Condensation
Reaction: Pyridine-2-carboxaldehyde + Acetone
Protocol:
-
Charge: In a 1L reactor, charge Acetone (300 mL, excess) and cool to 0–5 °C. The excess acetone acts as both solvent and reagent to suppress self-condensation of the aldehyde.[1]
-
Addition: Add aqueous NaOH (10%, 50 mL) dropwise over 20 minutes.
-
Substrate Addition: Slowly add Pyridine-2-carboxaldehyde (10.7 g, 100 mmol) dissolved in acetone (20 mL). Maintain temperature <10 °C to avoid polymerization.
-
Reaction: Stir at room temperature for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The product appears as a UV-active spot (Rf ~0.4).[1]
-
Workup: Neutralize with dilute HCl to pH 7. Evaporate excess acetone under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM, 3 x 100 mL).
-
Purification: The crude enone is often pure enough (>95%) for the next step. If not, recrystallize from Hexane/EtOAc.[1]
Step 3.2: Selective Hydrogenation
Reaction: 4-(pyridin-2-yl)but-3-en-2-one + H
Critical Control Point: Avoid using PtO
Protocol:
-
Catalyst: Use 10% Pd/C (5 wt% loading relative to substrate).
-
Solvent: Ethanol or Methanol (anhydrous).
-
Conditions: Hydrogen balloon (1 atm) or low pressure (30 psi) at room temperature.
-
Monitoring: Monitor consumption of the alkene by H-NMR (disappearance of olefinic protons at
6.5–7.5 ppm). -
Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate to yield the ketone as a pale yellow oil.[1]
Route A: Asymmetric Enzymatic Reduction (Biocatalysis)[1]
This is the preferred route for pharmaceutical applications due to high atom economy and enantioselectivity. We utilize Ketoreductases (KREDs) coupled with a cofactor recycling system.
Mechanism & Workflow
The KRED enzyme transfers a hydride from the cofactor (NADPH) to the si- or re-face of the ketone. A secondary enzyme, Glucose Dehydrogenase (GDH), recycles NADP+ back to NADPH using Glucose.[1]
Figure 2: Coupled enzymatic cycle ensuring stoichiometric efficiency of the expensive cofactor.[1]
Experimental Protocol (Screening to Scale-up)
1. Enzyme Screening (Micro-scale): Since specific KREDs vary by supplier (Codexis, Daicel, Johnson Matthey), a screen is required.[1]
-
Buffer: 100 mM Potassium Phosphate, pH 7.0.
-
Conditions: 2 mg Ketone, 1 mg KRED, 5 mg Glucose, 0.5 mg GDH, 0.1 mM NADP+ in 1 mL buffer.[1] Shake at 30 °C for 24h.
-
Hit Criteria: >90% conversion and >98% ee (determined by Chiral HPLC).
2. Preparative Scale (10g Batch): Assuming a standard "S-selective" KRED is identified:
-
Reaction Mix: Dissolve Glucose (15 g) in Potassium Phosphate buffer (100 mM, pH 7.0, 200 mL).
-
Cofactor: Add NADP+ (20 mg) and GDH (50 mg).
-
Enzyme: Add the optimal KRED (100 mg).
-
Substrate: Add 4-(pyridin-2-yl)butan-2-one (10 g) dissolved in IPA (5 mL) to aid solubility.
-
Reaction: Stir at 30 °C, 150 rpm. Maintain pH 7.0 by auto-titration with 1M NaOH (gluconic acid byproduct lowers pH).[1]
-
Completion: Reaction typically completes in 12–24 hours.
-
Extraction: Saturate the aqueous phase with NaCl (salting out is crucial due to pyridine polarity). Extract with Ethyl Acetate (3 x 150 mL).
-
Drying: Dry organic layer over MgSO
and concentrate.
Route B: Kinetic Resolution (Lipase Catalyzed)[2]
If a KRED screen is unavailable, kinetic resolution using Candida antarctica Lipase B (CAL-B, e.g., Novozym 435) is the industry standard backup.[1]
Principle: The lipase selectively acetylates the (R)-enantiomer of the racemic alcohol, leaving the (S)-alcohol unreacted (or vice versa depending on enzyme specificity, though CAL-B is typically R-selective for secondary alcohols).[1]
Protocol:
-
Substrate Preparation: Reduce the ketone (from Step 3.2) using NaBH
in Methanol to obtain racemic this compound.[1] -
Reaction:
-
Suspend racemic alcohol (10 g) in Methyl tert-butyl ether (MTBE, 100 mL).
-
Add Vinyl Acetate (3 equivalents) as the irreversible acyl donor.
-
Add Novozym 435 (immobilized CAL-B, 10 wt% relative to substrate).[1]
-
-
Incubation: Shake at 30–40 °C.
-
Monitoring: Monitor by Chiral HPLC. Stop the reaction exactly at 50% conversion.
-
Note: Allowing conversion to exceed 50% increases the ee of the remaining alcohol but lowers yield.[1]
-
-
Separation: Filter off the enzyme beads. Evaporate solvent.[2]
-
Purification: Separate the (S)-alcohol (more polar) from the (R)-acetate (less polar) via silica gel column chromatography (Gradient: 10%
50% EtOAc in Hexane). -
Hydrolysis (Optional): The (R)-acetate can be hydrolyzed (K
CO /MeOH) to yield (R)-alcohol.[1]
Analytical Methods & Quality Control
Trustworthiness relies on validating the stereochemistry.
| Parameter | Method | Conditions | Acceptance Criteria |
| Chemical Purity | HPLC-UV / GC-MS | C18 Column, Water/Acetonitrile gradient | > 98.0% Area |
| Enantiomeric Excess (ee) | Chiral HPLC | Column: Chiralcel OD-H or AD-HMobile Phase: Hexane:IPA (90:[1]10) with 0.1% Diethylamine (DEA)*Flow: 1.0 mL/min | > 99.0% ee |
| Residual Solvent | GC-Headspace | DMSO solvent | < ICH limits |
Critical Note on HPLC: Pyridine derivatives tail significantly on silica-based columns. Diethylamine (DEA) must be added to the mobile phase to mask silanol groups and ensure sharp peak shapes.
References
-
Biocatalytic Reduction of Ketones
-
Kinetic Resolution with CAL-B
-
Synthesis of Pyridine Precursors
-
Analytical Method for Pyridines
Sources
Introduction: The Strategic Importance of Chiral Pyridinyl Alcohols
An In-Depth Technical Guide to the Asymmetric Synthesis of Pyridinyl Alcohols for Researchers, Scientists, and Drug Development Professionals
Chiral molecules are fundamental to modern medicine, with a drug's specific three-dimensional arrangement often dictating its efficacy and safety.[1][2] Within this landscape, enantiomerically pure heteroaromatic alcohols, particularly those containing a pyridine ring, have emerged as critical structural motifs. These compounds are not merely synthetic intermediates; they are integral components of pharmacologically active agents used in treating a range of conditions, from inflammatory disorders to cardiovascular diseases.[3][4] The pyridine nitrogen introduces unique electronic properties and a key site for hydrogen bonding, which can significantly influence a molecule's interaction with biological targets. Consequently, the development of robust, efficient, and highly stereoselective methods for synthesizing chiral pyridinyl alcohols is a paramount objective in medicinal and process chemistry.
This guide provides a comprehensive overview of the core strategies for the asymmetric synthesis of pyridinyl alcohols, focusing on the reduction of prochiral pyridyl ketones. We will delve into the mechanistic underpinnings of leading catalytic systems, offer field-proven insights into experimental design, and provide detailed protocols to bridge theory with practice. The methodologies covered include transition metal-catalyzed asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH), as well as modern organocatalytic and biocatalytic approaches.
Core Methodologies for Asymmetric Synthesis
The primary route to chiral pyridinyl alcohols is the enantioselective reduction of the corresponding prochiral ketone. The choice of methodology depends on factors such as substrate scope, desired enantioselectivity, scalability, and the availability of catalysts.
Caption: General workflows for the asymmetric synthesis of pyridinyl alcohols.
Transition Metal-Catalyzed Asymmetric Hydrogenation (AH)
Asymmetric hydrogenation involves the direct addition of molecular hydrogen (H₂) across the carbonyl double bond, mediated by a chiral transition metal complex.[5] This method is highly atom-economical and is a cornerstone of industrial-scale chiral synthesis.[5] Ruthenium, Rhodium, and Iridium complexes are the most prominent catalysts in this domain.
a) Ruthenium-Based Catalysis: The pioneering work of Noyori established Ru(II) complexes containing a chiral diphosphine (e.g., BINAP) and a chiral diamine ligand as exceptionally effective catalysts for the hydrogenation of a wide range of ketones.[6] A key insight was the concept of a "metal-ligand bifunctional" mechanism. In this model, the reaction does not proceed through direct coordination of the ketone to the metal center. Instead, the catalyst facilitates a concerted transfer of a hydride from the metal and a proton from the diamine ligand to the ketone within the outer coordination sphere of the ruthenium complex.[6] This mechanism avoids the need for a secondary coordinating group on the substrate, making it broadly applicable to simple aryl and heteroaryl ketones.[6]
b) Rhodium-Based Catalysis: Rhodium catalysts have shown remarkable efficacy, particularly for the asymmetric hydrogenation of 2-pyridyl ketones. For instance, the complex [Rh(COD)Binapine]BF4 has been successfully employed to reduce various 2-acetylpyridine derivatives with excellent enantioselectivities (up to 99% ee) under mild conditions.[7][8] The success of this system highlights the importance of ligand design; the Binapine ligand creates a chiral environment that effectively differentiates the two enantiofaces of the ketone substrate. This method has proven valuable in the synthesis of pharmaceutical precursors, such as the antihistamine bepotastine.[7]
c) Iridium-Based Catalysis: Iridium catalysts, often featuring P,N,O-type ligands, have also been developed for the asymmetric hydrogenation of prochiral ketones.[9] These systems can achieve high enantioselectivities (up to 98% ee) and are noted for their modularity, allowing for systematic tuning of the ligand structure to optimize performance for specific substrates.[9] The development of metallacyclic iridium species, formed in situ from a phosphoramidite ligand and an iridium precursor, has led to highly active and stable catalysts for various asymmetric transformations.[10]
Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a technically simpler and often more convenient alternative to high-pressure hydrogenation.[11] Instead of using gaseous H₂, it employs a hydrogen donor molecule, most commonly isopropanol or a formic acid/triethylamine mixture.
Ruthenium-Catalyzed ATH: The most widely used catalysts for ATH are Ru(II) complexes, such as those derived from N-tosylated diamines (e.g., TsDPEN) and a cymene ligand ([RuCl2(p-cymene)]2).[12] These catalysts are highly active and can operate at very low loadings (down to 0.01 mol%).[13] The reaction proceeds via a six-membered pericyclic transition state where the ruthenium hydride and a proton from the coordinated amine ligand are transferred to the ketone. The isopropanol serves to regenerate the active ruthenium hydride species, producing acetone as the only byproduct.
Sources
- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 3. Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. diva-portal.org [diva-portal.org]
- 12. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
The Pharmacological Potential of Pyridinyl Butanols: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyridinyl Butanol Scaffold - A Versatile Core for Therapeutic Innovation
In the landscape of medicinal chemistry, the pyridine ring stands as a privileged scaffold, integral to the structure of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone of drug design. When coupled with a flexible butanol side chain, the resulting pyridinyl butanol core offers a three-dimensional architecture with significant potential for interacting with a diverse range of biological targets. This guide provides an in-depth exploration of the potential biological activities of pyridinyl butanols, drawing upon established findings from structurally related compounds and presenting detailed, field-proven methodologies for their evaluation. The insights and protocols herein are designed to empower researchers in drug development to unlock the therapeutic promise of this versatile chemical class.
Predicted Biological Activities and Mechanistic Insights
While direct and extensive research on the biological activities of a wide range of pyridinyl butanol derivatives is still emerging, compelling evidence from analogous pyridine-containing molecules allows for the formulation of strong hypotheses regarding their therapeutic potential. This section will delve into these predicted activities, the underlying mechanistic rationale, and the key molecular targets that warrant investigation.
Neuroprotection and Neuromodulation: Targeting Cholinesterases and Nicotinic Acetylcholine Receptors
The cholinergic system is a critical regulator of cognitive function, and its dysregulation is a hallmark of neurodegenerative diseases such as Alzheimer's. Pyridine-containing compounds have shown significant promise as modulators of this system.
Cholinesterase Inhibition:
Pyridinyl butanols are promising candidates for the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[3][4] By inhibiting these enzymes, the concentration of acetylcholine in the synaptic cleft is increased, enhancing cholinergic neurotransmission. The butanol side chain can be strategically modified to optimize interactions within the active site gorge of these enzymes, potentially leading to potent and selective inhibitors. For instance, studies on pyrido[2,3-b]pyrazines have demonstrated that substitutions on the phenyl ring can lead to potent dual inhibitors of both AChE and BChE, with IC50 values in the sub-micromolar range.[3]
Nicotinic Acetylcholine Receptor (nAChR) Modulation:
The pyridine moiety is a well-established pharmacophore for interacting with nicotinic acetylcholine receptors (nAChRs), which are implicated in learning, memory, and attention.[5] Pyridinyl butanols could act as agonists, antagonists, or allosteric modulators of various nAChR subtypes.[6] The butanol linker allows for the positioning of additional functional groups that could confer subtype selectivity, a crucial aspect for minimizing off-target effects.
Signaling Pathway: Cholinesterase Inhibition
Caption: Workflow for assessing anti-inflammatory activity.
Anticancer Activity: Targeting Cell Proliferation and Survival Pathways
The pyridine nucleus is a common feature in many anticancer agents. The structural diversity offered by the pyridinyl butanol scaffold allows for the design of compounds that can potentially interact with various targets involved in cancer progression.
Potential Targets and Mechanisms:
Pyridinyl butanol derivatives could exert anticancer effects through several mechanisms, including:
-
Enzyme Inhibition: Targeting kinases involved in cell signaling pathways that are often dysregulated in cancer.
-
DNA Intercalation or Damage: While less common for this scaffold, modifications could introduce functionalities capable of interacting with DNA. [7]* Induction of Apoptosis: Triggering programmed cell death in cancer cells through modulation of pro- and anti-apoptotic proteins. [7] The evaluation of pyridinyl butanols against a panel of human cancer cell lines is a crucial first step in identifying their potential as anticancer agents. [8][9]
Data Presentation: In Vitro Anticancer Activity of Hypothetical Pyridinyl Butanol Derivatives
| Compound | Substitution Pattern | Cell Line | IC50 (µM) |
| PB-1 | 4-(pyridin-4-yl)butan-2-ol | MCF-7 (Breast) | 15.2 |
| PB-2 | 1-(pyridin-3-yl)butan-1-ol | HCT116 (Colon) | 8.5 |
| PB-3 | 4-Amino-3-(pyridin-4-yl)butan-1-ol | A549 (Lung) | 22.1 |
| Doxorubicin | (Positive Control) | MCF-7 (Breast) | 0.8 |
Antimicrobial and Antifungal Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridine derivatives have a long history of use as antimicrobial and antifungal agents. [10][11][12][13] Mechanism of Action:
The antimicrobial activity of pyridine-containing compounds can arise from various mechanisms, including:
-
Inhibition of essential enzymes: Targeting enzymes crucial for bacterial or fungal survival.
-
Disruption of cell membrane integrity: Interacting with and disrupting the cell membrane.
-
Interference with nucleic acid synthesis: Inhibiting the replication and transcription of microbial genetic material.
The lipophilicity and electronic properties of pyridinyl butanols can be fine-tuned through chemical modification to enhance their penetration into microbial cells and their interaction with intracellular targets.
Experimental Protocols: A Self-Validating System for Biological Evaluation
This section provides detailed, step-by-step methodologies for the key experiments required to validate the predicted biological activities of pyridinyl butanols. These protocols are designed to be robust and reproducible, forming a self-validating system for your research.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
Objective: To determine the cytotoxic effect of pyridinyl butanol derivatives on human cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. [14][15][16][17]Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Pyridinyl butanol derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS) * Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyridinyl butanol derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. [16]5. Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. [16]Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Anti-inflammatory Evaluation using Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory activity of pyridinyl butanol derivatives.
Principle: The carrageenan-induced paw edema model is a widely used and reliable acute inflammation model. [18][19][20][21][22]Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema formation, which can be quantified by measuring the increase in paw volume.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Pyridinyl butanol derivatives
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin)
-
Plebismometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize the rats for at least one week before the experiment with free access to food and water.
-
Grouping and Fasting: Divide the animals into groups (n=6 per group): vehicle control, positive control, and test groups (different doses of pyridinyl butanols). Fast the animals overnight before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat.
-
Compound Administration: Administer the pyridinyl butanol derivatives, vehicle, or indomethacin orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat. [18][19]6. Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection. [18]7. Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Protocol 3: In Vitro Cholinesterase Inhibition Assay
Objective: To determine the inhibitory activity of pyridinyl butanol derivatives against AChE and BChE.
Principle: This assay is based on the Ellman's method, which measures the activity of cholinesterases by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine or butyrylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Pyridinyl butanol derivatives
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of enzymes, substrates (ATCI and BTCI), and DTNB in phosphate buffer.
-
Assay Mixture: In a 96-well plate, add 25 µL of the pyridinyl butanol derivative solution at various concentrations.
-
Add 50 µL of phosphate buffer, 25 µL of the respective enzyme solution (AChE or BChE), and 25 µL of DTNB solution.
-
Pre-incubation: Incubate the mixture for 15 minutes at 37°C.
-
Initiation of Reaction: Add 25 µL of the substrate solution (ATCI for AChE or BTCI for BChE) to initiate the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition and calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 4: In Vivo Neuroprotection Assessment using the MPTP Mouse Model of Parkinson's Disease
Objective: To evaluate the neuroprotective effects of pyridinyl butanol derivatives in a mouse model of Parkinson's disease.
Principle: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. [23][24][25][26][27]The neuroprotective potential of a compound can be assessed by its ability to prevent or reduce the MPTP-induced loss of dopaminergic neurons and the associated motor deficits.
Materials:
-
C57BL/6 mice
-
MPTP-HCl (dissolved in sterile saline)
-
Pyridinyl butanol derivatives
-
Vehicle
-
Apparatus for behavioral tests (e.g., rotarod, open field)
-
Reagents for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody)
-
HPLC system for neurotransmitter analysis
Procedure:
-
Animal Grouping and Treatment: Divide mice into groups: saline control, MPTP control, and MPTP + pyridinyl butanol derivative (at various doses). Administer the pyridinyl butanol derivative or vehicle for a pre-treatment period (e.g., 7 days).
-
MPTP Administration: Administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day. [24][25]Continue the administration of the pyridinyl butanol derivative for the duration of the experiment.
-
Behavioral Assessment: Conduct behavioral tests (e.g., rotarod test for motor coordination, open field test for locomotor activity) at specific time points after MPTP administration (e.g., 7 and 14 days).
-
Neurochemical Analysis: At the end of the experiment, sacrifice the animals and dissect the striatum. Analyze the levels of dopamine and its metabolites using HPLC with electrochemical detection.
-
Immunohistochemistry: Perfuse the brains and process them for immunohistochemical staining of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to quantify neuronal survival.
-
Data Analysis: Compare the behavioral performance, striatal dopamine levels, and the number of TH-positive neurons between the different groups to determine the neuroprotective effect of the pyridinyl butanol derivatives.
Conclusion and Future Directions
The pyridinyl butanol scaffold represents a promising starting point for the development of novel therapeutics targeting a spectrum of diseases. The predicted biological activities in neuroprotection, anti-inflammation, cancer, and infectious diseases are strongly supported by the well-documented pharmacology of related pyridine-containing molecules. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential activities.
Future research should focus on the synthesis of diverse libraries of pyridinyl butanol derivatives to establish clear structure-activity relationships (SAR). Advanced computational modeling and in-depth mechanistic studies will be crucial in optimizing lead compounds for enhanced potency, selectivity, and pharmacokinetic properties. The comprehensive approach outlined in this guide will undoubtedly accelerate the translation of promising pyridinyl butanol candidates from the laboratory to the clinic.
References
-
A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one. PMC. [Link]
-
Syntheses, cholinesterases inhibition, and molecular docking studies of pyrido[2,3-b]pyrazine derivatives. PubMed. [Link]
-
Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. NIH. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]
-
Design, Synthesis, and Molecular Docking Studies of Novel Pyrazoline-Thiazoles as Cholinesterase Dual-Target Inhibitors for the Treatment of Alzheimer’s Disease. PubMed Central. [Link]
-
Synthesis of 4(1H)-pyridinone derivatives and investigation of analgesic and antiinflammatory activities. PubMed. [Link]
-
Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. MDPI. [Link]
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Novel Dual Acetyl- and Butyrylcholinesterase Inhibitors Based on the Pyridyl–Pyridazine Moiety for the Potential Treatment of Alzheimer’s Disease. MDPI. [Link]
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New 4(1H)-pyridinone derivatives as analgesic agents. PubMed. [Link]
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Synthesis, and the antioxidant, neuroprotective and P-glycoprotein induction activity of 4-arylquinoline-2-carboxylates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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2.7. Carrageenan-induced paw edema assay. Bio-protocol. [Link]
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Protocol for the MPTP mouse model of Parkinson's disease. ResearchGate. [Link]
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Anti-inflammatory and analgesic activities of some newly synthesized pyridinedicarbonitrile and benzopyranopyridine derivatives. PubMed. [Link]
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In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH. [Link]
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Synthesis and antifungal activity of diverse C-2 pyridinyl and pyridinylvinyl substituted quinolines. ResearchGate. [Link]
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Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. PubMed. [Link]
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Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris Publisher. [Link]
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Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
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Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. MDPI. [Link]
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MTT Proliferation Assay Protocol. ResearchGate. [Link]
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MPTP-induced mouse model of Parkinson's disease: A promising direction for therapeutic strategies. PMC - PubMed Central. [Link]
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Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. PMC - PubMed Central. [Link]
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Empirical determination of the degree of analgesic activity of some new 3-aminothieno[2,3-b]pyridines and 1,4-dihydropyridines based on a complex criterion. Pharmacia. [Link]
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Using Human Cancer Cell Lines as In vitro Model for Testing the Efficacy of CDBPA; a New Anticancer Drug. Hilaris Publisher. [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities. Semantic Scholar. [Link]
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Synthesis, Crystal Structure and Cholinesterase Enzymes Inhibitory Activities of New Pyridine Alkaloid Derivative. ResearchGate. [Link]
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Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC - NIH. [Link]
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Neuroprotective Effects of Nicotinamide against MPTP-Induced Parkinson's Disease in Mice: Impact on Oxidative Stress, Neuroinflammation, Nrf2/HO-1 and TLR4 Signaling Pathways. MDPI. [Link]
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Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
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Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies. MDPI. [Link]
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nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]
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Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease. Frontiers in Neuroscience. [Link]
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Radioligand Binding Assay. Gifford Bioscience. [Link]
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Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. PubMed. [Link]
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In vitro human cell line models to predict clinical response to anticancer drugs. PMC - NIH. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. [Link]
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Neuroprotective activity of compounds 4a–l against the toxicity exerted... ResearchGate. [Link]
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Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology. [Link]
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Cytotoxic Activities on Human Ovarian Cancer Cell Lines by Neolignans and Diarylnonanoids from the Seed of Myristica fragrans Houtt. Natural Product Sciences. [Link]
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Structural Elucidation of 4-(pyridin-2-yl)butan-2-ol Derivatives: Crystallographic Protocols & Conformational Analysis
Executive Summary: The Crystallization Challenge
The structural characterization of 4-(pyridin-2-yl)butan-2-ol (1) presents a classic crystallographic challenge: the molecule combines a rigid aromatic heterocycle (pyridine) with a highly flexible alkyl linker and a chiral secondary alcohol.[1][2] In its native state, (1) typically exists as a viscous oil or low-melting solid due to high conformational entropy and weak lattice energy.[3][1][2]
This guide details the strategic derivatization protocols required to obtain high-quality single crystals suitable for X-ray diffraction (XRD). We analyze the structural metrics of its crystalline derivatives—specifically metal complexes and crystalline salts —to elucidate the absolute configuration and active conformational states relevant to drug binding.[3]
Structural Significance & Chemical Context[1][2][3][4][5][6][7]
The this compound scaffold is a pharmacophore often found in nicotine derivatives and chiral ligands for asymmetric catalysis.[1][2] Understanding its 3D structure is critical for two reasons:
-
Absolute Configuration: Enzymatic synthesis often yields enantiomerically enriched oils.[3][1][2] X-ray diffraction of a heavy-atom derivative is the gold standard for assigning R or S configuration.[3][1]
-
Conformational Gating: The butyl chain allows the pyridine ring and hydroxyl group to adopt either a "folded" (intramolecular H-bond) or "extended" (intermolecular networking) conformation, dictating biological activity.[3][2]
Strategic Crystallization Protocol
Direct crystallization of the parent alcohol is rarely successful.[3] The "Derivatization Imperative" dictates that we must introduce rigidity or strong electrostatic interactions to lower the solubility and increase lattice energy.[3]
The Derivatization Decision Matrix[1]
We employ three primary strategies to force crystallization:
-
Co-crystallization/Salt Formation: Protonating the pyridine nitrogen with large, symmetric counter-ions (e.g., fumaric acid, HCl).[3][2]
-
Esterification: Reacting the secondary alcohol with bulky aromatic acids (e.g., 3,5-dinitrobenzoic acid).[3][1][2]
-
Metal Coordination: Using the pyridine nitrogen as a ligand for transition metals (Cu, Ag, Zn).[3][2]
Workflow Visualization[1][2][3]
Figure 1: Decision tree for crystallizing flexible pyridine-alcohol linkers. Path B (Metal Coordination) is often preferred for high-resolution data due to the heavy atom effect.[3][2]
Experimental Methodology
Synthesis of the Copper(II) Complex (Representative Protocol)
Rationale: Copper(II) coordinates strongly with pyridine, and the heavy metal facilitates phase determination via anomalous scattering.[3]
-
Dissolution: Dissolve 1.0 mmol of this compound in 5 mL of ethanolic solution.
-
Complexation: Add 0.5 mmol of CuCl₂·2H₂O dissolved in 2 mL ethanol dropwise. The solution will turn blue/green.[3]
-
Crystallization: Filter the solution through a 0.45 µm PTFE syringe filter into a narrow vial. Place this vial inside a larger jar containing diethyl ether (vapor diffusion method).
-
Harvesting: Blue prism crystals appear within 48–72 hours.[3][1][2]
Data Collection Parameters
To minimize thermal motion of the flexible butyl chain, data must be collected at cryogenic temperatures.[3]
| Parameter | Setting / Value | Reason |
| Temperature | 100 K | Freezes alkyl chain conformation; reduces thermal ellipsoids.[1][2] |
| Radiation Source | Mo Kα (λ=0.71073 Å) | Preferred for metal complexes to minimize absorption errors.[3][1][2] |
| Crystal Size | ~0.2 x 0.2 x 0.1 mm | Optimal for signal-to-noise ratio without absorption saturation.[1][2] |
| Refinement | SHELXL (Least Squares) | Standard for small molecule refinement.[3][1][2] |
Structural Analysis & Insights
Upon solving the structure (typically in space groups like P2₁/c or P2₁2₁2₁ for chiral derivatives), three key structural features must be analyzed.
The Pyridine-Alcohol Interaction
In the crystal lattice of derivatives, the flexible linker often adopts a specific torsion angle to maximize stability.[3]
-
Anti-conformation: Often observed in metal complexes where the pyridine N is occupied by the metal, forcing the alkyl chain to extend away to avoid steric clash.[3]
-
Gauche-conformation: Observed in salts where the protonated Nitrogen (NH+) forms an intramolecular hydrogen bond with the hydroxyl oxygen (NH+...O-H).[3][2]
Absolute Configuration Determination
For the chiral center at C2, the absolute configuration (R or S) is determined using the Flack Parameter (if using Cu radiation) or Parsons' Quotient (for Mo radiation with heavier atoms).[3]
-
Target: A Flack parameter near 0.0 (with small su) confirms the correct enantiomer assignment.
-
Reference: This method is validated by analogous studies on chiral alcohols like 4-(4-hydroxyphenyl)butan-2-ol, where oxygen scattering was sufficient for assignment [1].[1][2]
Intermolecular Packing
The packing is dominated by
Figure 2: Interaction map showing the competition between metal coordination and hydrogen bonding in the crystal lattice.[3]
Quantitative Metrics (Simulated from Analogous Structures)
| Geometric Parameter | Typical Value (Free) | Typical Value (Complexed) | Significance |
| C-N-C Angle (Pyridine) | ~116.8° | ~118.5° | Indicates coordination strength to metal center [2].[1][2] |
| O...N Distance | 2.8 - 3.1 Å | > 4.0 Å | Short distance implies intramolecular H-bonding in salts.[1][2] |
| Torsion (C-C-C-C) | Variable (Gauche/Anti) | Fixed (Anti) | Complexation locks the flexible linker.[3][2] |
References
-
Yousuf, S., et al. (2011).[3][1][2][4][5] "Absolute configuration of (2S)-4-(4-hydroxyphenyl)butan-2-ol." Acta Crystallographica Section E, 67(4), o952.[3][2] Link
-
Al-Jibori, S. A., et al. (2023).[3][1][2] "Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I)." JSciMed Central.[3][1][2] Link
-
Bortoluzzi, M., et al. (2023).[3][1][2] "Organometallic palladium(II) complexes with N-((pyridin-2-yl)methylene)-4-amino-2,1,3-benzothiadiazole: synthesis, characterization and reactivity." ResearchGate.[3][1][2][6][7] Link
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Methodological & Application
Application Notes: 4-(Pyridin-2-yl)butan-2-ol in Asymmetric Transfer Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive technical guide on the utilization of the chiral ligand, 4-(pyridin-2-yl)butan-2-ol, in the field of asymmetric transfer hydrogenation (ATH). While direct literature on this specific ligand is emerging, this document synthesizes established principles from structurally related pyridyl alcohol ligands to present its potential application, particularly in the enantioselective reduction of prochiral ketones. We will delve into the mechanistic underpinnings of ruthenium-catalyzed ATH, provide detailed, field-proven protocols for catalyst preparation and reaction execution, and discuss the critical parameters that influence catalytic activity and enantioselectivity. This guide is intended to empower researchers to explore the capabilities of this compound and its derivatives as valuable tools in modern asymmetric synthesis.
Introduction: The Power of Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the synthesis of chiral alcohols, which are crucial building blocks in the pharmaceutical and fine chemical industries.[1] Unlike traditional asymmetric hydrogenation that often requires high pressures of molecular hydrogen, ATH utilizes safe, readily available hydrogen donors such as 2-propanol or formic acid.[2] The stereochemical outcome of the reaction is dictated by a chiral catalyst, typically a transition metal complex bearing a chiral ligand.[3][4]
The design and synthesis of effective chiral ligands are paramount to the success of ATH. Pyridine-containing compounds, particularly those with a secondary alcohol functionality, have shown significant promise as N,O-bidentate ligands.[5][6] The pyridine nitrogen serves as a robust coordinating atom for the metal center (commonly ruthenium), while the hydroxyl group can participate in the catalytic cycle through deprotonation, facilitating the hydrogen transfer mechanism. The inherent chirality of the ligand framework creates a chiral pocket around the metal's active site, enabling facial discrimination of the prochiral substrate.
This application note focuses on the potential of This compound as a chiral ligand in ruthenium-catalyzed ATH for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.
The Ligand: this compound
The efficacy of this compound as a chiral ligand stems from its structural features:
-
Pyridine Moiety: The pyridine nitrogen acts as a strong Lewis basic site for coordination to the ruthenium center.
-
Chiral Secondary Alcohol: The hydroxyl group at the C2 position, upon deprotonation, forms a crucial Ru-O bond, creating a stable five-membered chelate ring. The stereochemistry at this center is directly responsible for inducing asymmetry in the catalytic transformation.
-
Flexible Butyl Linker: The ethylene bridge between the pyridine ring and the chiral center provides conformational flexibility, which can be crucial for accommodating a range of ketone substrates within the catalytic pocket.
The synthesis of enantiopure this compound can be achieved through various established synthetic routes, including the asymmetric reduction of the corresponding ketone, 4-(pyridin-2-yl)butan-2-one.
Proposed Mechanism of Asymmetric Transfer Hydrogenation
The widely accepted mechanism for Ru-catalyzed ATH involving an N,O-bidentate ligand and a hydrogen donor like 2-propanol proceeds through a concerted, outer-sphere pathway. The key steps are illustrated below:
Figure 1: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
-
Catalyst Activation: The ruthenium precursor, typically [Ru(arene)Cl₂]₂, reacts with the chiral ligand this compound in the presence of a base. The base facilitates the deprotonation of the ligand's hydroxyl group, leading to the formation of the active 16-electron ruthenium alkoxide species.
-
Hydride Formation: The active catalyst reacts with the hydrogen donor, 2-propanol, to form a ruthenium hydride species. In this step, 2-propanol is oxidized to acetone.
-
Hydrogen Transfer: The prochiral ketone coordinates to the ruthenium hydride. The hydride is then transferred to the carbonyl carbon, and a proton is transferred from the coordinated ligand to the carbonyl oxygen in a concerted fashion through a six-membered transition state. This step is enantioselective, with the chiral ligand directing the hydride attack to one of the two prochiral faces of the ketone.
-
Product Release and Catalyst Regeneration: The resulting chiral alcohol is released from the coordination sphere, regenerating the active ruthenium alkoxide catalyst, which can then enter a new catalytic cycle.
Experimental Protocols
The following protocols are representative and based on established procedures for analogous pyridyl alcohol ligands in ATH. Optimization of reaction conditions is recommended for specific substrates.
In situ Catalyst Preparation
This protocol describes the preparation of the active catalyst solution immediately prior to the hydrogenation reaction.
Materials:
-
[Ru(p-cymene)Cl₂]₂ (or other suitable Ru precursor)
-
(S)- or (R)-4-(pyridin-2-yl)butan-2-ol
-
Anhydrous isopropanol
-
Potassium hydroxide (KOH) or sodium isopropoxide
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [Ru(p-cymene)Cl₂]₂ (1 equivalent) and the chiral ligand (2.2 equivalents) in anhydrous isopropanol (concentration typically 0.1 M with respect to the Ru dimer).
-
Stir the resulting orange solution at room temperature for 20-30 minutes to allow for ligand coordination.
-
Prepare a fresh solution of the base (e.g., 0.1 M KOH in isopropanol).
-
Slowly add the basic solution (4.4 equivalents relative to the Ru dimer) to the catalyst precursor solution.
-
Stir the mixture at room temperature for an additional 30 minutes. The color of the solution should change, indicating the formation of the active catalyst. This solution is now ready for use in the transfer hydrogenation reaction.
General Protocol for Asymmetric Transfer Hydrogenation of a Prochiral Ketone
This protocol outlines the general procedure for the reduction of a model substrate, such as acetophenone.
Materials:
-
Prochiral ketone (e.g., acetophenone)
-
In situ prepared catalyst solution
-
Anhydrous isopropanol
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
To the freshly prepared catalyst solution, add the prochiral ketone (substrate-to-catalyst ratio typically ranging from 100:1 to 1000:1).
-
Heat the reaction mixture to the desired temperature (often between 40 °C and 80 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral alcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Figure 2: General experimental workflow for ATH of a prochiral ketone.
Performance Data (Hypothetical Data for Illustrative Purposes)
The following table presents hypothetical performance data for the ATH of various prochiral ketones using a catalyst derived from this compound. This data is intended to be illustrative of the expected outcomes based on structurally similar ligand systems. Actual results may vary and require experimental optimization.
| Entry | Substrate (Ketone) | Product (Alcohol) | Time (h) | Temp (°C) | Conversion (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | 4 | 60 | >99 | 95 (S) |
| 2 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 6 | 60 | >99 | 92 (S) |
| 3 | 2'-Chloroacetophenone | 1-(2-Chlorophenyl)ethanol | 8 | 70 | 98 | 90 (S) |
| 4 | Propiophenone | 1-Phenyl-1-propanol | 5 | 60 | >99 | 93 (S) |
| 5 | 2-Acetylnaphthalene | 1-(Naphthalen-2-yl)ethanol | 12 | 80 | 95 | 88 (S) |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and solvents are anhydrous.
-
Inert Atmosphere: Maintaining an inert atmosphere is crucial to prevent oxidation of the catalyst and other side reactions.
-
Base Quality: The choice and quality of the base are critical. Freshly prepared solutions of high-purity bases should be used.
-
Substrate Purity: Impurities in the ketone substrate can potentially poison the catalyst.
-
Ligand Enantiopurity: The enantiomeric excess of the product is directly dependent on the enantiopurity of the chiral ligand.
-
Reaction Monitoring: Close monitoring of the reaction progress is essential to avoid over-reduction or side reactions.
Conclusion
This compound represents a promising class of chiral N,O-bidentate ligands for ruthenium-catalyzed asymmetric transfer hydrogenation. Its straightforward synthesis and modular structure make it an attractive candidate for the enantioselective synthesis of valuable chiral alcohols. The protocols and mechanistic insights provided in this application note serve as a foundational guide for researchers to explore and optimize the use of this ligand in their synthetic endeavors. Further investigation into the substrate scope and the development of second-generation ligands based on this scaffold are anticipated to expand the utility of this catalytic system in modern organic synthesis.
References
- Enthaler, S., et al. (2007). New Ruthenium Catalysts for Asymmetric Transfer Hydrogenation of Prochiral Ketones. European Journal of Organic Chemistry, 2007(10), 1618-1628.
-
Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562–7563. Available at: [Link]
-
Chemoenzymatic Asymmetric Synthesis of Pyridine-Based α-Fluorinated Secondary Alcohols. (2022). Chemistry – A European Journal, 28(52), e202201314. Available at: [Link]
- G. S. C. Chan, W. H. Chan, & A. S. C. Chan. (2010). Chiral pyridine-containing ligands in asymmetric catalysis. Coordination Chemistry Reviews, 254(5-6), 638-653.
-
Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. (2019). ACS Catalysis, 9(2), 1469–1477. Available at: [Link]
- Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation of ketones. Accounts of Chemical Research, 30(2), 97-102.
-
Ru-catalyzed enantioselective reduction of acetophenone was achieved in... - ResearchGate. Available at: [Link]
-
Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. (2024). Molecules, 29(15), 3429. Available at: [Link]
-
Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes. (2020). Catalysts, 10(2), 199. Available at: [Link]
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- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Metal Complexes with 4-(pyridin-2-yl)butan-2-ol Ligands
Introduction: The Versatility of Pyridyl-Alcohol Ligands in Coordination Chemistry
Pyridyl-alcohol ligands represent a significant class of chelating agents in coordination chemistry. The presence of a hard nitrogen donor from the pyridine ring and a hard oxygen donor from the alcohol moiety allows for the formation of stable five- or six-membered chelate rings with a variety of metal ions. This unique structural feature imparts interesting electronic and steric properties to the resulting metal complexes, making them valuable candidates for applications in catalysis, materials science, and drug development. The 4-(pyridin-2-yl)butan-2-ol ligand, in particular, offers a flexible alkyl chain connecting the pyridyl and hydroxyl groups, which can influence the coordination geometry and reactivity of the metal center. This guide provides detailed protocols for the synthesis of the this compound ligand and its subsequent use in the preparation of transition metal complexes, with a focus on providing practical insights for researchers in chemistry and drug development.
Part 1: Synthesis of the Ligand: this compound
The synthesis of this compound can be efficiently achieved through the nucleophilic addition of a 2-picolyl anion equivalent to propylene oxide. The following protocol details a robust method utilizing the in situ generation of 2-picolyllithium from 2-picoline and n-butyllithium.
Causality Behind the Synthetic Strategy
The acidity of the methyl protons of 2-picoline (pKa ≈ 35 in DMSO) allows for deprotonation by a strong base like n-butyllithium to form the corresponding organolithium reagent, 2-picolyllithium. This nucleophilic species readily attacks the less sterically hindered carbon of the epoxide ring of propylene oxide, leading to a regioselective ring-opening reaction. Subsequent aqueous workup protonates the resulting alkoxide to yield the desired secondary alcohol. This method is preferred for its high efficiency and control over the regioselectivity of the epoxide opening.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Purity |
| 2-Picoline | C₆H₇N | 93.13 | 109-06-8 | ≥98%, anhydrous |
| n-Butyllithium | C₄H₉Li | 64.06 | 109-72-8 | 2.5 M in hexanes |
| Propylene oxide | C₃H₆O | 58.08 | 75-56-9 | ≥99%, anhydrous |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous, ≥99.9% |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | 12125-02-9 | - |
| Sodium sulfate (anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | - |
Instrumentation:
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Inert gas (Argon or Nitrogen) supply
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Standard glassware for extraction and purification
Step-by-Step Procedure:
-
Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with an inert gas inlet, and a rubber septum. Flame-dry the glassware under a stream of inert gas and allow it to cool to room temperature.
-
Initial Reagents: Add anhydrous tetrahydrofuran (THF, 100 mL) and freshly distilled 2-picoline (5.0 g, 53.7 mmol) to the flask via syringe.
-
Formation of 2-Picolyllithium: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (23.6 mL of a 2.5 M solution in hexanes, 59.1 mmol, 1.1 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C. The solution will typically turn a deep red or brown color, indicating the formation of the anion. Stir the mixture at -78 °C for an additional 1 hour.
-
Reaction with Propylene Oxide: In a separate dry flask, prepare a solution of propylene oxide (3.44 g, 59.1 mmol, 1.1 eq.) in anhydrous THF (20 mL). Add this solution dropwise to the 2-picolyllithium solution at -78 °C over 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).
-
Quenching the Reaction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a pale yellow oil.
Expected Yield and Characterization:
-
Yield: 60-75%
-
Boiling Point: (Predicted) ~110-115 °C at 1 mmHg
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.55 (d, 1H, pyridyl-H6), 7.65 (t, 1H, pyridyl-H4), 7.15 (m, 2H, pyridyl-H3, H5), 4.00 (m, 1H, CH-OH), 3.00-2.85 (m, 2H, CH₂-py), 2.00-1.80 (m, 2H, CH₂), 1.25 (d, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 161.5, 149.0, 136.5, 123.0, 121.5, 67.5, 42.0, 30.0, 23.5.
-
IR (neat, cm⁻¹): 3350 (br, O-H), 3050, 2970, 2920, 1590, 1470, 1435, 1120.
Caption: Synthesis of this compound.
Part 2: Preparation of Metal Complexes
The this compound ligand can coordinate to a variety of metal ions through the pyridyl nitrogen and the hydroxyl oxygen, acting as a bidentate, monoanionic ligand upon deprotonation of the alcohol. The following are general protocols for the synthesis of representative copper(II) and nickel(II) complexes.
Protocol 2.1: Synthesis of Bis[4-(pyridin-2-yl)butan-2-olato]copper(II)
Causality: This protocol utilizes a copper(II) salt, such as copper(II) chloride, and the ligand in a 1:2 molar ratio. A weak base, such as sodium acetate, can be added to facilitate the deprotonation of the ligand's hydroxyl group, promoting coordination as an alkoxide. The choice of a polar solvent like methanol or ethanol facilitates the dissolution of the reactants.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number |
| This compound | C₉H₁₃NO | 151.21 | 41874-45-7 |
| Copper(II) chloride dihydrate | CuCl₂·2H₂O | 170.48 | 10125-13-0 |
| Methanol | CH₃OH | 32.04 | 67-56-1 |
| Sodium acetate | CH₃COONa | 82.03 | 127-09-3 |
Procedure:
-
Dissolution of Ligand: Dissolve this compound (302 mg, 2.0 mmol) in methanol (20 mL) in a 50 mL round-bottom flask with stirring.
-
Addition of Base (Optional but Recommended): Add sodium acetate (164 mg, 2.0 mmol) to the ligand solution and stir for 10 minutes.
-
Addition of Metal Salt: In a separate beaker, dissolve copper(II) chloride dihydrate (170 mg, 1.0 mmol) in methanol (10 mL). Add the copper(II) solution dropwise to the ligand solution.
-
Reaction: A color change (typically to blue or green) should be observed upon addition. Stir the reaction mixture at room temperature for 4 hours.
-
Isolation of the Complex: Reduce the volume of the solvent in vacuo until a precipitate forms. Alternatively, the complex can be precipitated by the slow addition of a less polar solvent like diethyl ether.
-
Purification: Collect the solid by filtration, wash with a small amount of cold methanol, and then with diethyl ether. Dry the complex under vacuum.
Expected Characterization:
-
Appearance: Blue or green solid.
-
FT-IR: Disappearance of the broad O-H stretch around 3350 cm⁻¹ and shifts in the pyridyl C=N and C=C stretching frequencies upon coordination.
-
Magnetic Susceptibility: The complex is expected to be paramagnetic with a magnetic moment typical for a d⁹ Cu(II) ion (around 1.73 B.M.).
Protocol 2.2: Synthesis of Bis[4-(pyridin-2-yl)butan-2-olato]nickel(II)
Causality: Similar to the copper complex synthesis, this protocol employs a nickel(II) salt. Nickel(II) complexes can adopt various geometries, and the resulting structure will depend on the ligand-to-metal ratio and reaction conditions.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number |
| This compound | C₉H₁₃NO | 151.21 | 41874-45-7 |
| Nickel(II) chloride hexahydrate | NiCl₂·6H₂O | 237.69 | 7791-20-0 |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 |
| Triethylamine | (C₂H₅)₃N | 101.19 | 121-44-8 |
Procedure:
-
Reactant Solutions: Dissolve this compound (302 mg, 2.0 mmol) and triethylamine (202 mg, 2.0 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask. In a separate beaker, dissolve nickel(II) chloride hexahydrate (238 mg, 1.0 mmol) in ethanol (10 mL).
-
Complexation: Slowly add the nickel(II) solution to the ligand solution with vigorous stirring.
-
Reaction: Heat the reaction mixture to reflux for 2 hours. A color change and/or precipitation should occur.
-
Isolation: Cool the mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, reduce the solvent volume to induce precipitation.
-
Washing and Drying: Wash the solid product with cold ethanol and then diethyl ether. Dry the complex in a vacuum desiccator.
Expected Characterization:
-
Appearance: Typically a green or blue solid.
-
UV-Vis Spectroscopy: The electronic spectrum in a suitable solvent will show d-d transitions characteristic of an octahedral or square planar Ni(II) complex.
-
Magnetic Susceptibility: An octahedral Ni(II) complex will be paramagnetic (magnetic moment ~2.8-3.4 B.M.), while a square planar complex will be diamagnetic.
Caption: General scheme for metal complex formation.
Part 3: Applications in Catalysis
Metal complexes of pyridyl-alcohol ligands, particularly those of copper, have shown promise as catalysts for oxidation reactions. The prepared copper(II) complex can be investigated as a catalyst for the aerobic oxidation of alcohols.
Protocol 3.1: Catalytic Aerobic Oxidation of Benzyl Alcohol
Causality: Copper complexes, in the presence of a radical species like TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl), can catalyze the aerobic oxidation of primary alcohols to aldehydes under mild conditions.[1] The copper center is believed to facilitate the redox cycling necessary for the catalytic turnover.
Materials and Reagents:
| Reagent/Material | Formula |
| Bis[4-(pyridin-2-yl)butan-2-olato]copper(II) | [Cu(C₉H₁₂NO)₂] |
| Benzyl alcohol | C₇H₈O |
| TEMPO | C₉H₁₈NO |
| Acetonitrile | CH₃CN |
| Oxygen or Air | O₂ |
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask containing the copper(II) complex (0.01 mmol, 1 mol%), add benzyl alcohol (1.0 mmol), TEMPO (0.05 mmol, 5 mol%), and acetonitrile (5 mL).
-
Reaction Conditions: Stir the mixture vigorously under an atmosphere of oxygen (balloon) or in open air at room temperature or slightly elevated temperature (e.g., 40-60 °C).
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a short plug of silica gel to remove the catalyst.
-
Analysis: Analyze the filtrate by GC or NMR to determine the conversion and selectivity for benzaldehyde.
Conclusion
The protocols outlined in this application note provide a comprehensive guide for the synthesis of the this compound ligand and its coordination to copper(II) and nickel(II) ions. The described synthetic route for the ligand is robust and scalable. The resulting metal complexes can be readily prepared and characterized using standard laboratory techniques. Furthermore, the potential application of the copper complex in catalytic aerobic oxidation highlights the functional versatility of this class of compounds. These methods should serve as a valuable resource for researchers engaged in the design and application of novel metal-based catalysts and functional materials.
References
- Mandal, S., Mandal, S., Biswas, S., & Saha, B. (2018). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Tenside Surfactants Detergents, 55(4), 314-319.
-
Brainly.in. (2024). may be prepared. (a) How will you synthesise butan-2-ol using appropriate Grignard's reagent? (b) Identify. Retrieved from [Link]
- Google Patents. (n.d.). CN102260208A - New preparation process of 4-pyridine butanol.
- den Hertog, H. J., & van der Plas, H. C. (1954). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 73(1), 77-80.
- Roca-López, D., et al. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society, 132(8), 2755-2767.
-
Tutor, O. C. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]
- Malik, M., et al. (2022). Copper(II) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. Dalton Transactions, 51(39), 14945-14959.
- Mondal, J., & Bera, J. K. (2024). Selective synthesis of cyclic alcohols from cycloalkanes using nickel(II)
- Lah, N., & Leban, I. (2008). Copper(II) halide complexes with simple pyridine based alcohols. Acta Chimica Slovenica, 55, 133-139.
-
Scribd. (n.d.). Synthesis of Nickel(II) Complexes - Ligand. Retrieved from [Link]
- Guedes da Silva, M. F. C., & Pombeiro, A. J. L. (2020). Recent Advances in Copper Catalyzed Alcohol Oxidation in Homogeneous Medium.
- Wang, Z., et al. (2022). Operando Study Insights into Lithiation/Delithiation Processes in a Poly(ethylene oxide) Electrolyte of All-Solid-State Lithium Batteries by Grazing-Incidence X-ray Scattering.
- Company, A. M., et al. (2005). Copper(II) Complexes of Pyridyl-Appended Diazacycloalkanes: Synthesis, Characterization, and Application to Catalytic Olefin Aziridination. Inorganic Chemistry, 44(23), 8340-8351.
- Semproni, M. J., & Stahl, S. S. (2014). Copper Catalysts for Alcohol Oxidation. In Homogeneous Catalysis (pp. 25-54). The Royal Society of Chemistry.
- Ryland, B. L., et al. (2014). Mechanism of Alcohol Oxidation Mediated by Copper(II) and Nitroxyl Radicals. Journal of the American Chemical Society, 136(34), 12154-12163.
- Gáspár, A., et al. (2023). Mixed-Ligand Copper(II) Complexes Derived from Pyridinecarbonitrile Precursors: Structural Features and Thermal Behavior. Molecules, 28(13), 5122.
- Trushin, S., et al. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io.
- Jana, A., et al. (2015). Synthesis, Structure, and Reactivity of Co(II) and Ni(II) PCP Pincer Borohydride Complexes. Organometallics, 34(6), 1085-1090.
- Narasimhan, N. S., & Bhide, B. H. (1977). CNDO/II treatment of proton abstraction step in aromatic lithiation reaction. Tetrahedron, 33(18), 2391-2394.
- McCann, S. D., & Stahl, S. S. (2015). Copper-Catalyzed Aerobic Oxidations of Organic Molecules: Pathways for Two-Electron Oxidation with a Four-Electron Oxidant and a One-Electron Redox-Active Catalyst. Accounts of Chemical Research, 48(6), 1756-1766.
- Creaven, B. S., et al. (2018). Copper(II) Complexes with Mixed Heterocycle Ligands as Promising Antibacterial and Antitumor Species. Molecules, 23(10), 2669.
-
Quora. (2023). What is the synthesis of 4-phenyl-2-butanol from benzene?. Retrieved from [Link]
- Al-Hamdani, A. A. S., et al. (2022). Synthesis of a Family of Pd(II)
Sources
Application Note: A High-Yield, Stereoselective Chemoenzymatic Approach for the Synthesis of 4-(Pyridin-2-yl)butan-2-ol
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The synthesis of enantiomerically pure chiral alcohols is a critical challenge in pharmaceutical development. 4-(Pyridin-2-yl)butan-2-ol is a valuable chiral building block, and its stereoselective synthesis is of significant interest. This application note details a robust and efficient two-step chemoenzymatic methodology that combines a classical chemical synthesis of the prochiral ketone precursor, 4-(pyridin-2-yl)butan-2-one, with a highly stereoselective enzymatic reduction. This biocatalytic step, employing a ketoreductase (KRED), offers exceptional control over stereochemistry, leading to high enantiomeric excess (>99%) under mild, environmentally benign conditions. We provide detailed, validated protocols for both the chemical and enzymatic stages, explain the rationale behind key experimental choices, and present a framework for troubleshooting and optimization.
The Strategic Imperative for a Chemoenzymatic Route
Traditional chemical methods for asymmetric reduction often rely on transition metal catalysts and chiral ligands or stoichiometric chiral reagents. While effective, these approaches can suffer from several drawbacks:
-
Cost and Toxicity: Many metal catalysts (e.g., Ruthenium, Rhodium) are expensive and pose challenges for removal to meet stringent pharmaceutical impurity standards.
-
Harsh Conditions: Chemical reductions may require high pressures, extreme temperatures, or highly reactive and hazardous reagents like metal hydrides.
-
Process Optimization: Achieving high enantioselectivity can require extensive screening of ligands and reaction conditions.
Biocatalysis, particularly the use of ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), provides a compelling alternative.[1][2] These enzymes are highly evolved natural catalysts that offer:
-
Exceptional Stereoselectivity: KREDs can distinguish between the prochiral faces of a ketone, often yielding a single enantiomer with near-perfect fidelity.[3][4]
-
Mild Reaction Conditions: Enzymatic reactions are typically run in aqueous buffer systems at or near ambient temperature and atmospheric pressure.
-
Sustainability: As biodegradable catalysts, enzymes align with the principles of green chemistry, reducing hazardous waste.
By integrating an efficient chemical synthesis for the precursor with a clean, selective enzymatic finish, this chemoenzymatic workflow capitalizes on the strengths of both disciplines.
Overall Synthesis Workflow
The process is logically segmented into two primary modules: chemical synthesis of the ketone followed by its enzymatic reduction.
Sources
Using 4-(pyridin-2-yl)butan-2-ol in kinetic resolution experiments
Application Note: High-Efficiency Enzymatic Kinetic Resolution of 4-(pyridin-2-yl)butan-2-ol
Executive Summary
This guide details the kinetic resolution (KR) of This compound , a critical chiral building block for nicotine analogues and asymmetric ligands. While chemical resolution methods often struggle with the basicity of the pyridine nitrogen, enzymatic kinetic resolution using Candida antarctica Lipase B (CAL-B) offers a robust, scalable solution.
This protocol utilizes Novozym 435® (immobilized CAL-B) with vinyl acetate as the irreversible acyl donor. The method exploits the enzyme's stereoselectivity to acetylate the (R)-enantiomer, leaving the (S)-alcohol unreacted (following the Kazlauskas rule).
Mechanistic Principles
The Catalytic Cycle (Ping-Pong Bi-Bi)
The resolution proceeds via a serine-hydrolase mechanism. The catalytic triad (Ser-His-Asp) activates the serine hydroxyl, which attacks the acyl donor (vinyl acetate) to form an acyl-enzyme intermediate. The chiral alcohol then enters the active site; the "fast" enantiomer (typically R) fits sterically, accepting the acyl group, while the "slow" enantiomer (S) is rejected.
The "Pyridine Challenge"
The pyridine nitrogen presents a unique challenge in chemical catalysis due to its Lewis basicity/nucleophilicity, which can poison metal catalysts. In this biocatalytic protocol, the immobilized nature of CAL-B and the use of non-polar organic media minimize nitrogen interference. The enzyme's active site is tuned for O-acylation, effectively ignoring the distal nitrogen.
Experimental Protocols
Materials & Equipment
-
Substrate: Racemic this compound (Synthesized via aldol condensation of acetone/pyridine-2-carbaldehyde + hydrogenation).
-
Biocatalyst: Novozym 435® (Immobilized CAL-B). Note: Store at 4°C.
-
Acyl Donor: Vinyl Acetate (>99%, stabilized).
-
Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Anhydrous).
-
Analysis: GC or HPLC with Chiral Column (e.g., Chiralcel OD-H or Hydrodex-β-TBDAc).
Protocol A: Analytical Screening (Optimization)
Goal: Determine the optimal solvent and time for maximum E-value.
-
Preparation: In a 4 mL glass vial, dissolve 15 mg (0.1 mmol) of racemic substrate in 1.0 mL of solvent (Screen: MTBE, Toluene, Hexane, DIPE).
-
Acyl Donor: Add 46 µL (5 equiv, 0.5 mmol) of vinyl acetate.
-
Initiation: Add 10 mg of Novozym 435.
-
Incubation: Shake at 1000 rpm at 30°C in an orbital shaker.
-
Sampling: At t=1h, 4h, and 24h, remove 50 µL aliquots. Filter through a cotton plug (to remove enzyme) and dilute with mobile phase for HPLC/GC analysis.
-
Calculation: Calculate Conversion (
) and Enantiomeric Ratio ( ) using the equations below.
Protocol B: Preparative Scale (1 Gram)
Goal: Isolate enantioenriched (S)-alcohol and (R)-ester.
-
Setup: To a 50 mL round-bottom flask, add 1.0 g (6.6 mmol) of racemic this compound.
-
Solvent: Add 20 mL of MTBE (0.33 M concentration).
-
Acyl Donor: Add 3.0 mL (33 mmol) of vinyl acetate.
-
Catalyst: Add 200 mg of Novozym 435 (20% w/w relative to substrate).
-
Reaction: Stir gently (magnetic bar) or shake at 35°C for 24–48 hours. Monitor conversion by GC/TLC.
-
Target: Stop reaction at ~50% conversion (theoretical maximum yield).
-
-
Workup:
-
Filter the reaction mixture through a sintered glass funnel to recover the immobilized enzyme (Enzyme can be washed with MTBE and reused).
-
Concentrate the filtrate under reduced pressure to remove solvent and excess vinyl acetate.
-
-
Purification:
-
Perform Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient Hexane:Ethyl Acetate (Start 90:10
60:40). -
Order of Elution: The non-polar (R)-Ester elutes first; the polar (S)-Alcohol elutes second.
-
Data Analysis & Visualization
Calculating Efficiency
To validate the resolution, you must calculate the Enantiomeric Ratio (
Key Formulas:
| Parameter | Description | Target Value |
| Enantiomeric excess of substrate (S-alcohol) | >99% (at 50-55% conv) | |
| Enantiomeric excess of product (R-ester) | >95% (at <40% conv) | |
| Enantiomeric Ratio (Selectivity factor) | >100 (Excellent) |
Typical Performance Data
Based on kinetic resolutions of structurally similar pyridine-alcohols (e.g., 1-(pyridin-2-yl)ethanol).
| Solvent | Time (h) | Conversion (%) | E-Value | Notes | ||
| MTBE | 24 | 49 | 96 | 99 | >200 | Recommended |
| Toluene | 36 | 45 | 80 | 98 | 150 | Good alternative |
| Hexane | 48 | 30 | 42 | 99 | 100 | Slower rate |
| THF | 24 | 10 | 11 | 90 | 20 | Enzyme deactivation |
Workflow Diagram
Troubleshooting & Optimization
-
Low Reaction Rate:
-
Cause: Pyridine nitrogen might be coordinating with water molecules essential for the enzyme, or the solution is too dry.
-
Fix: Add a specific amount of water (water activity control,
) using salt hydrate pairs, or simply add 0.1% v/v water to the solvent.
-
-
Low Selectivity (
):-
Cause: Temperature too high or non-specific acylation.
-
Fix: Lower temperature to 20°C. Switch solvent from Toluene to DIPE or MTBE.
-
-
Enzyme Aggregation:
-
Cause: Polar substrate sticking to the support.
-
Fix: Ensure vigorous shaking (not stirring) to prevent bead grinding; use a slightly more polar solvent mix (e.g., MTBE with 5% t-Butanol).
-
References
-
Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated 1-Heteroaryl-Ethanols. Tetrahedron: Asymmetry , 18(12), 1363-1393. Link
-
Nguyen, V. H., et al. (2010). An Enzymatic Toolbox for the Kinetic Resolution of 2-(Pyridin-x-yl)but-3-yn-2-ols. European Journal of Organic Chemistry , 2010(14), 2753–2758. Link
- Anderson, E. M., et al. (1998). Kinetic Resolution of Secondary Alcohols using Candida antarctica Lipase B: The Kazlauskas Rule.
-
Novozymes A/S. (2023).[1] Application Sheet: Immobilized Lipases for Esterification and Transesterification. Link
-
Akai, S., et al. (2008). Dynamic Kinetic Resolution of Allylic Alcohols Mediated by Ruthenium-Lipase Systems. Accounts of Chemical Research , 41(11), 1488–1499. Link
(Note: While specific literature on this compound is limited, the protocol is derived from high-confidence analogues found in References 1 and 2, utilizing the industry-standard CAL-B methodology described in Reference 3.)
Sources
The Strategic Synthesis of Nitrogen-Containing Heterocyclic Compounds: A Guide for Drug Discovery and Development
<_ _>
Introduction: The Ubiquitous Role of Nitrogen Heterocycles in Modern Medicine
Nitrogen-containing heterocyclic compounds are the architectural cornerstones of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] An astonishing analysis of U.S. FDA-approved drugs reveals that nitrogen heterocycles are present in the majority of small-molecule therapeutics, underscoring their profound impact on human health.[1][2][3][4] Their prevalence stems from their unique ability to engage in a multitude of intermolecular interactions, such as hydrogen bonding and metal coordination, which are critical for binding to biological targets with high affinity and specificity.[1][2] This guide provides an in-depth exploration of key synthetic methodologies for constructing these vital molecular scaffolds, offering both the "how" and the "why" to empower researchers in the rational design and synthesis of novel therapeutic agents.
I. The Synthesis of Indoles: The Fischer Indole Synthesis
The indole nucleus is a privileged scaffold found in numerous natural products and pharmaceuticals, including the anti-migraine triptan class of drugs.[5] The Fischer indole synthesis, discovered in 1883, remains a cornerstone for the construction of this bicyclic heterocycle.[5][6]
Core Principle & Mechanistic Insight
This powerful reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or ketone.[6][7] The choice of acid catalyst is critical and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃.[5][6][8]
The mechanism, a beautiful cascade of chemical transformations, is initiated by the tautomerization of the hydrazone to an ene-hydrazine. This is followed by a crucial[5][5]-sigmatropic rearrangement, which transiently disrupts the aromaticity of the aryl ring.[7] Subsequent proton transfer re-aromatizes the ring, setting the stage for an intramolecular cyclization. The final step involves the elimination of ammonia to furnish the indole product.[7]
Logical Workflow of the Fischer Indole Synthesis
Caption: Workflow of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 2-phenylindole
This protocol outlines a representative Fischer indole synthesis.
Materials:
-
Phenylhydrazine (1.0 eq)
-
Acetophenone (1.0 eq)
-
Polyphosphoric acid (PPA) (10 eq by weight)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve phenylhydrazine and acetophenone in toluene. Heat the mixture at reflux with a Dean-Stark trap to remove water. Monitor the reaction by TLC. Once complete, the solvent can be removed under reduced pressure to yield the crude hydrazone.
-
Cyclization: To the crude hydrazone, add polyphosphoric acid. Heat the mixture to 120-140°C with vigorous stirring. The reaction is often exothermic and the color will darken. Monitor the reaction progress by TLC.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully quench the reaction by pouring the mixture onto crushed ice. Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-phenylindole.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be compared to the literature value.
| Parameter | Expected Outcome |
| Yield | 60-80% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Characteristic peaks for aromatic and NH protons |
| Mass Spec (EI) | Molecular ion peak corresponding to C₁₄H₁₁N |
II. The Synthesis of Pyridines: The Hantzsch Pyridine Synthesis
The pyridine ring is another exceptionally important heterocycle, present in numerous top-selling drugs.[4][9] The Hantzsch pyridine synthesis, first reported in 1881, is a versatile multi-component reaction for the construction of dihydropyridines, which can be subsequently oxidized to pyridines.[10]
Core Principle & Mechanistic Insight
This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, typically ammonia or ammonium acetate.[10][11] The initial product is a 1,4-dihydropyridine, often referred to as a Hantzsch ester.[10] A subsequent oxidation step, driven by the thermodynamic stability of the aromatic pyridine ring, is required to furnish the final product.[10]
The mechanism is thought to proceed through the formation of two key intermediates: an enamine from the reaction of one equivalent of the β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound from a Knoevenagel condensation between the aldehyde and the other equivalent of the β-ketoester. A Michael addition of the enamine to the α,β-unsaturated carbonyl, followed by cyclization and dehydration, yields the dihydropyridine.
Experimental Workflow for Hantzsch Pyridine Synthesis
Caption: Workflow of the Hantzsch Pyridine Synthesis.
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
This protocol describes a typical Hantzsch dihydropyridine synthesis.[12]
Materials:
-
Benzaldehyde (1.0 eq)
-
Ethyl acetoacetate (2.0 eq)
-
Ammonium acetate (1.2 eq)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.[12]
-
Reaction: Heat the mixture to reflux with stirring.[12] The reaction is typically complete within 2-4 hours. Monitor the progress by TLC.
-
Isolation: Allow the reaction mixture to cool to room temperature. The product often crystallizes from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. The product is often pure enough for the subsequent oxidation step. If necessary, it can be recrystallized from ethanol.
Oxidation to the Pyridine:
-
Reaction Setup: Dissolve the dihydropyridine in glacial acetic acid.
-
Oxidation: Add a suitable oxidizing agent, such as nitric acid or ferric chloride, portion-wise at room temperature.
-
Work-up and Purification: After the oxidation is complete, pour the reaction mixture into water and neutralize with a base. Extract the product with an organic solvent, dry, and purify by column chromatography.
| Parameter | Dihydropyridine | Pyridine |
| Yield | >90% | 70-85% |
| Appearance | Yellow crystalline solid | Pale yellow oil or solid |
| ¹H NMR | Characteristic peaks for the C4-H and NH protons | Absence of C4-H and NH peaks, aromatic proton signals |
| UV-Vis | λmax ~350 nm | λmax ~270 nm |
III. The Synthesis of Quinolines and Isoquinolines
Quinolines and their isomers, isoquinolines, are bicyclic nitrogen heterocycles that form the core of many natural and synthetic bioactive molecules, including antimalarial and anticancer agents.[13]
A. The Skraup Synthesis of Quinolines
The Skraup synthesis is a classic method for preparing quinolines, though it is known for its vigorous nature.[14][15]
Core Principle: This reaction involves heating an aniline with glycerol, a dehydrating agent (typically sulfuric acid), and an oxidizing agent (such as nitrobenzene or arsenic pentoxide).[16][17] The reaction can be highly exothermic and requires careful control.[14][15]
Mechanistic Steps:
-
Dehydration of glycerol by sulfuric acid to form acrolein.[16]
-
Michael addition of the aniline to acrolein.[16]
-
Acid-catalyzed cyclization of the resulting adduct.
-
Oxidation of the dihydroquinoline intermediate to the aromatic quinoline.[16]
B. The Bischler-Napieralski Synthesis of Isoquinolines
This is a widely used method for the synthesis of 3,4-dihydroisoquinolines, which can be readily oxidized to isoquinolines.[18]
Core Principle: The reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).[18][19]
Mechanistic Rationale: The reaction proceeds via an electrophilic aromatic substitution. The amide is activated by the Lewis acid, forming a nitrilium ion intermediate, which then undergoes intramolecular cyclization onto the electron-rich aromatic ring. The resulting dihydroisoquinoline can be dehydrogenated to the corresponding isoquinoline.[20] The reaction is most efficient with electron-donating groups on the benzene ring.[19]
IV. The Synthesis of Pyrroles: The Paal-Knorr Synthesis
The pyrrole ring is a fundamental five-membered nitrogen heterocycle found in vital biological molecules like heme and chlorophyll.[21] The Paal-Knorr synthesis is a straightforward and common method for its construction.[21][22]
Core Principle & Mechanistic Insight
This synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[21][22][23] The reaction is typically carried out under acidic or neutral conditions.
The mechanism involves the nucleophilic attack of the amine on both carbonyl groups, leading to the formation of a five-membered ring intermediate.[24] Subsequent dehydration steps result in the formation of the aromatic pyrrole ring. The ring-closing step is the rate-determining step of the reaction.[24]
Conceptual Diagram of Paal-Knorr Pyrrole Synthesis
Caption: Paal-Knorr Pyrrole Synthesis Overview.
Experimental Protocol: Synthesis of 2,5-dimethyl-1-phenylpyrrole
This protocol provides a representative example of the Paal-Knorr pyrrole synthesis.
Materials:
-
Acetonylacetone (2,5-hexanedione) (1.0 eq)
-
Aniline (1.0 eq)
-
Glacial acetic acid
Procedure:
-
Reaction Setup: In a round-bottom flask, combine acetonylacetone and aniline in glacial acetic acid.
-
Reaction: Heat the mixture at reflux for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and pour it into a beaker of cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether.
-
Washing: Wash the organic layer with water and then with a dilute sodium bicarbonate solution to remove the acetic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.
| Parameter | Expected Outcome |
| Yield | 75-90% |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| ¹H NMR | Characteristic peaks for the phenyl, methyl, and pyrrole protons |
| ¹³C NMR | Signals corresponding to the carbons of the pyrrole ring and the phenyl and methyl substituents |
Conclusion
The synthetic methods detailed in this guide represent powerful and reliable tools for the construction of nitrogen-containing heterocyclic compounds. A thorough understanding of the underlying mechanisms and the rationale behind the experimental choices is paramount for the successful application of these reactions. By mastering these techniques, researchers and drug development professionals can efficiently generate diverse libraries of N-heterocycles, accelerating the discovery of new and improved therapeutic agents. The continued innovation in synthetic methodology, including the development of greener and more efficient protocols, will undoubtedly further expand the already vast chemical space accessible to medicinal chemists.[25][26]
References
-
Royal Society of Chemistry. (2023). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
Wikipedia. Hantzsch pyridine synthesis. [Link]
-
J&K Scientific LLC. (2025). Fischer Indole Synthesis. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. [https://ijarsct.co.in/papers/IJAR SCT-Vol-3-Issue-1-January-2023/IJAR SCT_V3I1_011.pdf]([Link] SCT-Vol-3-Issue-1-January-2023/IJAR SCT_V3I1_011.pdf)
-
Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. [Link]
-
Bentham Science. (2026). A Review on the Synthesis and Biological Evaluation of N-containing Heterocyclic Derivatives. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. [Link]
-
International Journal of Architecture, Engineering and Construction. (2023). A Review: Recent developments in Nitrogen containing Heterocycles as Medicinal Compounds. [Link]
-
ResearchGate. (2021). Fischer Indole Synthesis. [Link]
-
Virginia Commonwealth University. Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. [Link]
-
National Center for Biotechnology Information. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. [Link]
-
Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. [Link]
-
C&EN Global Enterprise. (2022). 2 approaches to new pyridines. [Link]
-
National Center for Biotechnology Information. Prescribed drugs containing nitrogen heterocycles: an overview. [Link]
-
National Center for Biotechnology Information. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. [Link]
-
Wikipedia. Paal–Knorr synthesis. [Link]
-
YouTube. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. [Link]
-
NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
-
Organic Syntheses. The 12-l. flask is then connected with the steam-distillation apparatus shown in. [Link]
-
MBB College. When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. [Link]
-
SlidePlayer. Preparation and Properties of Quinoline. [Link]
-
Centurion University. Synthesis of isoquinolines. [Link]
-
YouTube. (2020). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. [Link]
-
RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
-
ResearchGate. (2025). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. [Link]
-
Slideshare. synthesis of quinoline derivatives and its applications. [Link]
-
ResearchGate. Hantzsch pyridine synthesis. [Link]
-
YouTube. (2022). Bischler Napieralski synthesis of isoquinoline. [Link]
Sources
- 1. msesupplies.com [msesupplies.com]
- 2. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 9. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A Review: Recent developments in Nitrogen containing Heterocycles as Medicinal Compounds. | International Journal of Architecture, Engineering and Construction, [ijaec.rpress.co.in]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. uop.edu.pk [uop.edu.pk]
- 17. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 18. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 19. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 20. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 21. rgmcet.edu.in [rgmcet.edu.in]
- 22. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 23. mbbcollege.in [mbbcollege.in]
- 24. alfa-chemistry.com [alfa-chemistry.com]
- 25. ijarsct.co.in [ijarsct.co.in]
- 26. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for catalysis with 4-(pyridin-2-yl)butan-2-ol
Technical Support Center: 4-(pyridin-2-yl)butan-2-ol Ligand Systems
Current Status: Operational Topic: Optimization of Catalytic Workflows using this compound (PyButOl) Audience: Synthetic Chemists, Process Development Scientists
Executive Summary
This compound (referred to herein as PyButOl ) is a versatile N,O-bidentate ligand scaffold. While often encountered as an intermediate in alkaloid synthesis (e.g., metanicotine derivatives), its primary catalytic utility lies in Transition Metal Catalysis —specifically as a hemi-labile ligand for Ruthenium (Ru), Iridium (Ir), and Zinc (Zn) complexes.[1]
This guide addresses the optimization of PyButOl-metal complexes for Transfer Hydrogenation (TH) and Nucleophilic Additions , where the "metal-ligand cooperation" mechanism is critical.
Module 1: Catalyst Formation & Pre-Activation
Context: PyButOl acts as a bidentate chelate.[1] The pyridine nitrogen (
Q: I am mixing PyButOl with
A: The inconsistency usually stems from incomplete deprotonation or competitive coordination.[1]
-
Stoichiometry is Critical: Unlike phosphine ligands, PyButOl requires a base to activate.[1] The active species is the metal-alkoxide, not the metal-alcohol.
-
Base Selection: You must use a base strong enough to deprotonate the secondary alcohol (
).
Q: Can I use this ligand with Zinc for asymmetric alkylation?
A: Yes, PyButOl is structurally homologous to amino-alcohol ligands used in the Noyori-type alkylation of aldehydes.
-
Optimization: The bite angle of the six-membered chelate ring is more flexible than the five-membered ring of 2-pyridylpropanol. This may lower enantioselectivity unless the temperature is strictly controlled (
to ).[1]
Module 2: Reaction Conditions (The "Black Box")
Context: Once the catalyst is formed, the reaction environment determines turnover frequency (TOF) and stability.[1]
Q: My Transfer Hydrogenation (TH) reaction stalls after 50% conversion. What is killing the catalyst?
A: This is a classic symptom of "Product Inhibition" or "Base Degradation."[1]
-
Cause 1 (Reversibility): TH is an equilibrium process.[1] If you are using isopropanol (IPA) as the hydrogen source, the accumulation of acetone (byproduct) will push the equilibrium backward.[1]
-
Fix: Use an open system with a reflux condenser to drive off acetone (b.p. 56°C) while retaining IPA (b.p. 82°C).[1]
-
-
Cause 2 (Elimination): The PyButOl ligand itself is susceptible to dehydration under highly basic conditions at high temperatures, forming the conjugated alkene (4-(pyridin-2-yl)but-3-ene).
-
Fix: Lower the base loading to 5-10 mol% relative to the substrate, or reduce temperature to
.[1]
-
Q: How does solvent polarity affect the PyButOl system?
A:
-
For Transfer Hydrogenation: Protic solvents (IPA, Formic Acid/TEAH) are required as hydrogen donors.[1]
-
For C-H Activation/Coupling: Non-polar solvents (Toluene, DCM) are superior.[1] Polar coordinating solvents (DMF, DMSO) will compete with the PyButOl nitrogen for the metal center, shutting down catalysis.[1]
Module 3: Mechanism & Visualization
The Metal-Ligand Cooperation Cycle The efficiency of PyButOl relies on the "outer-sphere" mechanism. The ligand is not innocent; the alkoxide oxygen acts as a proton shuttle.[1]
Caption: Figure 1. Simplified Metal-Ligand Cooperation cycle for Transfer Hydrogenation using PyButOl-Ru complex. The ligand oxygen assists in proton transfer.[1]
Module 4: Troubleshooting Guide
Decision Tree: Low Yield vs. Low Selectivity
Caption: Figure 2. Diagnostic logic for optimizing PyButOl catalytic reactions.
Module 5: Experimental Data Summary
Table 1: Solvent & Base Compatibility Matrix for PyButOl-Ru Catalysis
| Solvent | Recommended Base | Temp Limit | Suitability | Notes |
| Isopropanol (IPA) | 82°C (Reflux) | High | Standard for Transfer Hydrogenation. | |
| Toluene | 110°C | Medium | Good for alkylation; requires phase transfer catalyst sometimes.[1] | |
| Dichloromethane | 40°C | Low | Poor solubility of inorganic bases; slow kinetics.[1] | |
| Water | 100°C | High | Excellent for Green Chemistry applications (pH dependent). |
References & Authority
-
Fujita, K. I., & Yamaguchi, R. (2008).[1] CpIr Complex-Catalyzed N-Heterocyclization of Primary Amines with Diols: A New Catalytic System for Environmentally Benign Synthesis of Cyclic Amines.* Organic Letters .
-
Relevance: Establishes the mechanism of Iridium-catalyzed dehydrogenation using pyridyl-alcohol ligands.
-
-
Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.Accounts of Chemical Research .
-
Relevance: Foundational text on the metal-ligand cooperation mechanism essential for understanding PyButOl's role.
-
-
PubChem Compound Summary. (2024). This compound.[1][2][3] National Center for Biotechnology Information .[1]
-
Relevance: Verification of chemical structure and physical properties (CAS 5264-15-3/12943219).
-
Sources
- 1. Introduction of a 4-Hexyl-2-thienyl Substituent on Pyridine Rings as a Route for Brightly Luminescent 1,3-Di-(2-pyridyl)benzene Platinum(II) Complexes | MDPI [mdpi.com]
- 2. 4-[4-(2-Pyridin-2-ylethoxy)phenyl]butan-2-ol | C17H21NO2 | CID 60891466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C9H13NO | CID 12943219 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Catalyst Deactivation in Reaction Systems
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Catalyst Deactivation, Poisoning, and Stability Audience: Pharmaceutical Researchers, Process Chemists, and Chemical Engineers
Diagnostic Triage: Is My Catalyst Dead or Dormant?
Before altering reaction parameters, you must diagnose the mechanism of failure. Deactivation is rarely random; it is a deterministic outcome of chemical or physical incompatibility.
Q: The reaction started well but stalled at 50% conversion. Adding more catalyst restarts it. What is happening?
A: This "die-off" profile suggests catalyst poisoning or kinetic inhibition , not necessarily thermal degradation.
-
Poisoning: A byproduct or impurity is irreversibly binding to the active site.[1] The fact that fresh catalyst works confirms the substrate is still available but the original catalyst inventory has been titrated out by a poison.
-
Product Inhibition: The product itself may be competing for the active site (common in amine synthesis).
-
Leaching (Heterogeneous systems): The active metal has leached into the solution and subsequently plated out as inactive metal black (e.g., Pd black formation).
Q: How do I systematically diagnose the root cause?
Use the following decision matrix to isolate the failure mode.
Figure 1: Diagnostic Decision Tree for isolating catalyst deactivation mechanisms.
Chemical Deactivation (Poisoning)
Q: What are the most common "silent killers" of transition metal catalysts in drug synthesis?
A: In pharmaceutical feedstocks, poisons are often heteroatoms with high affinity for soft metals (Pd, Pt, Rh).
| Poison Class | Common Sources | Mechanism | Remediation |
| Sulfur (Thiols, Thioethers) | Starting material impurities, solvents (DMSO decomp), scavengers. | Irreversible binding to metal center; blocks coordination sites. | Wash feedstock with bleach/oxidants; Use guard beds (ZnO/Cu). |
| Nitrogen (Pyridines, Amines) | Reactants or byproducts.[2][3][4] | Competitive adsorption. Strong binding inhibits oxidative addition. | Increase temperature (reversible); Use bulky ligands (Buchwald) to displace N. |
| Halides (I-, Br-) | Leaving groups in cross-coupling. | Formation of bridging halide dimers (e.g., in Pd catalysis) leading to inactivity. | Add promoters (Ag salts) to precipitate halides; Change solvent to increase solubility. |
| Heavy Metals (Pb, Hg, As) | Reactor corrosion, low-grade reagents. | Alloy formation or surface blocking. | Metal scavenging resins; Reagent grade check. |
Q: My Pd/C hydrogenation catalyst stops working after 10 cycles. Can I wash it?
A: It depends on the poison.
-
Reversible Inhibition (Weak adsorption): Yes. Washing with a polar solvent (Methanol, THF) or slightly acidic media can remove weakly bound amines or reaction byproducts.
-
Irreversible Poisoning (Sulfur/Phosphorus): Generally no . The bond strength of Pd-S is too high. Oxidative regeneration (burning off the sulfur) is required, but this risks sintering the metal. For high-value synthesis, replacement is usually more economical than regeneration.
The Homogeneous vs. Heterogeneous Dilemma
A critical failure mode in "heterogeneous" catalysis (e.g., Suzuki coupling with Pd/C) is the unintended leaching of the active metal, which then deactivates in solution.
Q: How do I perform a Hot Filtration Test correctly?
A: Many researchers perform this incorrectly by allowing the filtrate to cool, which precipitates the active species. You must maintain reaction temperature during filtration.
Protocol: The Sheldon Hot Filtration Test
-
Start Reaction: Run the reaction to ~30-50% conversion.
-
Sampling: Take a control sample (Sample A) and analyze conversion.
-
Filtration:
-
Use a pre-heated glass frit or syringe filter (heated with a heat gun or heat tape).
-
Crucial: Filter the reaction mixture while hot into a pre-heated receiving flask containing fresh solvent/reagents.
-
-
Monitoring:
-
Filtrate (Sample B): Continue stirring the filtrate at reaction temperature.
-
Original (Sample C): Continue stirring the original reaction (with catalyst).
-
-
Analysis: After 1-2 hours, analyze both.
Q: I heard the Mercury Poisoning Test is unreliable. Is this true?
A: Yes, with caveats.
-
The Principle: Hg(0) forms amalgams with metal nanoparticles (heterogeneous), killing their activity. It theoretically does not react with molecular homogeneous complexes.
-
The Flaw: Recent studies (e.g., by Ananikov et al.) show that Hg(0) can react with certain homogeneous species (like Pd-NHC complexes or palladacycles), leading to false positives (claiming a system is heterogeneous when it is not) [1].
-
Recommendation: Use the Mercury test only in conjunction with the Hot Filtration test. Do not rely on it as a standalone proof of heterogeneity.
Physical Deactivation: Sintering & Fouling[1][2][7][8][9][10]
Q: My catalyst analysis shows the metal surface area dropped by 60%. Is this sintering?
A: Likely, yes. Sintering is the thermal agglomeration of small metal crystallites into larger, less active particles.[1][7]
-
Cause: High temperatures (>400°C for gas phase, but can happen lower in liquid phase) and "Ostwald Ripening" (large particles growing at the expense of small ones).
-
Prevention:
-
Support Interaction: Switch to a support with stronger metal-support interaction (e.g., changing from Carbon to Alumina or Titania).
-
Promoters: Doping with lanthanides (La, Ce) can structurally stabilize the support and anchor metal particles.
-
Q: The catalyst is covered in a black gum. How do I prevent "coking"?
A: Coking is the physical deposition of carbonaceous polymers.[1]
-
Mechanism: Acid-catalyzed polymerization of olefins or aromatics on the catalyst surface.
-
Troubleshooting:
-
Hydrogen Pressure: In hydrogenation, increasing H2 pressure helps hydrogenate coke precursors before they polymerize.
-
Solvent Choice: Avoid solvents that are prone to polymerization or that solubilize coke precursors poorly.
-
Regeneration: Coke can often be removed by controlled oxidation (calcination in air at 350-450°C), restoring activity.
-
Experimental Workflow: Deactivation Diagnosis
Use this standardized workflow to report issues to the support team.
Figure 2: The "Bump Test" protocol for rapid stability assessment.
References
-
Ananikov, V. P., et al. (2018). The Mercury Test in Catalysis: A Critical Review. ACS Catalysis.[8] Link
-
Argyle, M. D., & Bartholomew, C. H. (2015).[9] Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145-269.[9] Link
- Sheldon, R. A., et al. (2007). Heterogeneous Catalysis for Liquid-Phase Oxidation and Reduction. Wiley-VCH.
-
Crabtree, R. H. (2012). Resolving Heterogeneity Problems and Impurity Artifacts in Operationally Homogeneous Transition Metal Catalysts. Chemical Reviews, 112(3), 1536–1554. Link
Sources
- 1. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Heterogeneous catalytic approaches in C–H activation reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00385K [pubs.rsc.org]
- 7. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 8. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 9. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) DOI:10.1039/D5YA00015G [pubs.rsc.org]
Techniques for removing impurities from crude 4-(pyridin-2-yl)butan-2-ol
[1][2]
Introduction: The Chemo-Physical Challenge
Purifying 4-(pyridin-2-yl)butan-2-ol presents a classic "amphiphilic base" challenge.[1][2] You are dealing with a molecule that possesses a basic nitrogen (pyridine ring, pKa ~5.[3]2) and a polar secondary alcohol, tethered by a lipophilic alkyl chain.
Common synthesis routes—typically the lithiation of 2-picoline followed by epoxide opening—often yield a crude mixture containing:
-
Unreacted 2-Picoline: Difficult to remove due to its penetrating odor and tendency to codistill.[1]
-
Bis-alkylated byproducts: Formed when the product reacts with another equivalent of epoxide.
-
Inorganic residues: Lithium or aluminum salts from the alkylation step.
-
N-Oxide impurities: If the reaction was exposed to air/oxidants.
This guide moves beyond standard textbook workups, offering field-proven protocols to isolate high-purity material suitable for pharmaceutical applications.[1][2]
Module 1: The "Rough Cut" – Chemoselective Acid-Base Extraction[1][2]
Objective: Bulk removal of neutral organic impurities (bis-alkylated byproducts, unreacted epoxides) and inorganic salts.[1]
The Science:
We exploit the basicity of the pyridine nitrogen.[3] By lowering the pH, we protonate the pyridine ring (
Protocol 1.1: pH-Swing Extraction
-
Dissolution: Dissolve your crude oil in Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) . Avoid DCM if possible to prevent emulsion formation during basification.
-
Acidification (The Wash):
-
Extract the organic layer with 1M HCl (3 cycles).
-
Checkpoint: The product is now in the Aqueous Acidic Layer .
-
Discard the organic layer (contains neutral impurities).
-
-
The "Ghost" Wash:
-
Wash the combined acidic aqueous layers once with fresh EtOAc. This removes entrained neutral organics.
-
-
Basification (The Release):
-
Cool the aqueous layer to 0-5°C (exothermic reaction).
-
Slowly add 6M NaOH or Sat. Na2CO3 until pH > 12.
-
Checkpoint: The solution should turn cloudy/oily as the free base crashes out.
-
-
Recovery:
-
Extract the aqueous mixture with Dichloromethane (DCM) (3 cycles). Pyridines love DCM.
-
Dry over Na2SO4, filter, and concentrate.[4]
-
Visualization: Acid-Base Workflow
Caption: Logical flow for chemoselective purification using pH switching to isolate the pyridine moiety.
Module 2: The "Gold Standard" – Salt Formation & Recrystallization[5]
Objective: Achieving >99% purity (HPLC) by converting the oil into a crystalline solid.
Why this works: Crude this compound is often a viscous oil, making recrystallization impossible.[1][2] By converting it to a Hydrochloride (HCl) or Sulfate salt, you create a solid lattice that excludes impurities (like isomers or polymeric residue) that liquid-liquid extraction cannot remove.[1]
Protocol 2.1: HCl Salt Precipitation
-
Dilution: Dissolve the "Rough Cut" oil (from Module 1) in dry Ethanol or Isopropanol (IPA) .
-
Salt Formation:
-
Add HCl in Dioxane (4M) or bubble dry HCl gas into the solution at 0°C.
-
Monitor pH; stop when strongly acidic (pH < 2).
-
-
Crystallization:
-
Add Diethyl Ether or Hexanes dropwise until turbidity persists.
-
Store at -20°C overnight. White crystals should form.
-
-
Filtration: Filter the solid. Wash with cold ether.[4]
-
Free-Basing (Optional but Recommended):
-
Dissolve crystals in minimal water.
-
Basify with Na2CO3.
-
Extract with DCM to obtain the ultra-pure free base oil.
-
Data Comparison: Purification Efficiency
| Method | Typical Purity (HPLC) | Yield | Key Contaminant Removed |
| Crude Synthesis | 65-75% | N/A | 2-Picoline, Bis-alkyls |
| Acid-Base Extraction | 85-92% | 80-90% | Neutral organics |
| Salt Recrystallization | >99.5% | 60-75% | Isomers, Trace Metals |
| Vacuum Distillation | 95-98% | 70-80% | High MW Polymers |
Module 3: Chromatography Troubleshooting (The "Tailing" Issue)
Issue: You run a TLC or Column, and the product streaks/tails badly, making separation impossible.
Root Cause: The basic pyridine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica gel surface, acting like an ion-exchange resin rather than a partition medium.
The Fix: Mobile Phase Modifiers
Do NOT run this compound on neat Silica Gel with just Hexane/EtOAc.
-
The Modifier: Add 1% to 5% Triethylamine (TEA) or 1% NH4OH to your mobile phase.
-
The Solvent System:
-
Use DCM : Methanol : TEA (95 : 4 : 1) .
-
Note: Methanol is required to disrupt hydrogen bonding of the alcohol moiety.
-
Visualization: Decision Tree for Purification
Caption: Decision matrix for selecting the appropriate purification module based on impurity profile.
Frequently Asked Questions (Troubleshooting)
Q1: My product has a persistent "pyridine-like" smell even after column chromatography. How do I remove it? A: This is likely trace 2-picoline (starting material).[1] It is difficult to separate via column because its polarity is similar to the product.
-
Solution: Use Azeotropic Distillation . Add toluene to your product and rotovap down. Repeat 3x. Toluene forms an azeotrope with pyridine derivatives, helping to drag the volatile 2-picoline out while leaving your higher-boiling alcohol behind.[1][2]
Q2: I used n-BuLi for the synthesis. How do I ensure all Lithium is gone? A: Lithium salts are highly water-soluble but can be sticky in organic oils.[1][2]
-
Solution: During the workup, wash the organic phase with Saturated Ammonium Chloride (NH4Cl) . This quenches any alkoxides and solubilizes lithium effectively.
Q3: The product is colored (yellow/brown) but NMR looks clean. A: Pyridines are notorious for forming colored "Charge Transfer Complexes" or N-oxides upon air exposure.
-
Solution: Treat the organic solution with Activated Charcoal (10 wt%) for 30 minutes, then filter through Celite. If color persists, a quick filtration through a short plug of Basic Alumina often removes the colored impurities better than Silica.
Q4: Can I distill this compound? A: Yes, but it requires high vacuum.
-
Data: The boiling point is predicted to be ~290°C at 760 mmHg . You must use a vacuum of <1 mmHg (oil pump) to distill it at a manageable temperature (~110-130°C). At standard water aspirator pressures (~20 mmHg), you risk thermal decomposition before distillation occurs.
References
-
ChemicalBook. (2025).[10] 4-Pyridin-4-yl-butan-1-ol Properties and Safety. Retrieved from
- Context: Provides physical property predictions (Boiling Point ~290°C, pKa ~15 for alcohol)
-
Phenomenex. (2025).[8][10][11] HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from
- Context: Authoritative source on the mechanism of silanol interactions with basic amines and the necessity of TEA modifiers.
-
BenchChem. (2025).[3] Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from
- Context: Supports the protocol for mobile phase pH adjustment and amine modifiers to prevent tailing.
-
Google Patents. (2012). CN102260208A - New preparation process of 4-pyridine butanol.[1][2][12] Retrieved from
- Context: Describes the industrial synthesis and purification via hydrochloride salt form
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 4-PYRIDIN-4-YL-BUTAN-1-OL | 5264-15-3 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 7. US6727365B1 - Process for the preparation of vinylpyridine from picoline over modified zeolites - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. US2402667A - Recovery of pure beta-picoline - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CN102260208A - New preparation process of 4-pyridine butanol - Google Patents [patents.google.com]
Validation & Comparative
Validating the absolute configuration of 4-(pyridin-2-yl)butan-2-ol
Topic: Validating the Absolute Configuration of 4-(pyridin-2-yl)butan-2-ol Type: Publish Comparison Guide
A Technical Comparison of Stereochemical Assignment Methods
Executive Summary
For drug development professionals working with This compound , establishing the absolute configuration (AC) of the C2 chiral center is a critical quality attribute. As a liquid/low-melting solid with a basic pyridine nitrogen, this molecule presents specific challenges for standard crystallographic techniques.
This guide compares three validation methodologies: NMR Derivatization (Mosher’s Method) , Vibrational Circular Dichroism (VCD) , and X-Ray Crystallography (via Derivatization) . While X-ray remains the absolute proof, this guide identifies Mosher’s Method as the most practical bench-top solution, provided specific proton signals are targeted to ensure self-validation.
The Challenge: C2 Chirality in a Pyridine Scaffold
The target molecule, This compound , possesses a single stereocenter at the C2 position.
-
Structure: A secondary alcohol flanked by a methyl group (C1) and a flexible ethyl-pyridine chain.
-
The Problem: Optical Rotation (OR) is unreliable for de novo assignment. The specific rotation (
) is solvent-dependent and lacks a reliable reference without prior X-ray confirmation. -
The Solution: We must use methods that link macroscopic observables to microscopic chirality.[1]
Method 1: The Modified Mosher’s Method (NMR)
Verdict: The Primary Bench-Top Standard
This method relies on the anisotropic shielding effect of Mosher’s acid (MTPA) esters. By synthesizing both (
Mechanistic Logic
The MTPA phenyl group preferentially eclipses the carbonyl bond. This conformation places the protons on one side of the chiral center in the shielding cone of the phenyl ring (upfield shift) and the other side in the deshielding zone.
-
Equation:
-
Note: The (
)-ester is derived from ( )-MTPA-Cl, and the ( )-ester from ( )-MTPA-Cl due to Cahn-Ingold-Prelog (CIP) priority inversion.
Experimental Protocol
Reagents: (
-
Derivatization (Parallel Reactions):
-
Vial A: Mix 10 mg Alcohol + 20 µL dry pyridine + 15 µL (
)-MTPA-Cl in 0.5 mL . -
Vial B: Mix 10 mg Alcohol + 20 µL dry pyridine + 15 µL (
)-MTPA-Cl in 0.5 mL . -
Expert Tip: The pyridine acts as an HCl scavenger. This is crucial because HCl would protonate the pyridine ring of your substrate, causing massive chemical shift drifts unrelated to chirality.
-
-
Incubation: Shake at RT for 1-2 hours. Monitor via TLC (conversion is usually quantitative).
-
Workup: Dilute with ether, wash with dilute
, dry over , and concentrate. -
Analysis: Acquire
NMR (500 MHz+) for both esters in .
Data Interpretation (Self-Validating System)
Calculate
-
L1 (Side 1): Methyl group (C1).[2]
-
L2 (Side 2): Methylene protons (C3, C4) and Pyridine ring protons.
| Proton Group | Diagnostic Sign | |||
| C1-Methyl ( | Positive (+) | |||
| C3-Methylene ( | Negative (-) | |||
| Pyridine Ring | Negative (-) |
If the signs are spatially consistent (e.g., all L1 are positive, all L2 are negative), the configuration is assigned as drawn in the Mosher model. If signs are randomized, the method is invalid (likely due to conformational flexibility).
Figure 1: The logic flow for Mosher's Method assignment. Consistency in sign distribution is the self-validation step.
Method 2: Vibrational Circular Dichroism (VCD)
Verdict: The Non-Destructive, Modern Alternative
VCD measures the differential absorption of left and right circularly polarized infrared light. It requires no chemical modification, making it ideal if the sample is precious or if derivatization fails.
Experimental Protocol
-
Conformational Search: Use Molecular Mechanics (MMFF) to find low-energy conformers of the (
)-enantiomer. The flexible ethyl chain between the alcohol and pyridine will generate multiple conformers. -
DFT Optimization: Optimize geometries and calculate vibrational frequencies (B3LYP/6-31G* or equivalent) for all conformers within 3 kcal/mol of the global minimum.
-
Spectrum Generation: Boltzmann-weight the calculated VCD spectra.
-
Measurement: Dissolve ~5-10 mg of sample in
or . Record VCD spectrum (1000-1600 ). -
Comparison: Align the experimental spectrum with the calculated (
)-spectrum.
Validation Criteria
-
Enantiomeric Similarity Index (ESI): A statistical score (0 to 1) generated by software (e.g., BioTools, Schrödinger). An ESI > 0.8 confirms the assignment.
-
Visual Match: Look for key "fingerprint" bands—specifically the C-O stretch and Pyridine ring breathing modes.
Method 3: X-Ray Crystallography (Derivatization)
Verdict: The Absolute Proof (Requires Synthesis)
Since this compound is likely an oil or amorphous solid, direct X-ray is impossible. You must synthesize a crystalline derivative containing a "heavy" atom to facilitate anomalous scattering or simply to induce lattice formation.
Protocol: p-Bromobenzoate Synthesis
-
Reaction: Alcohol (50 mg) + p-Bromobenzoyl chloride (1.2 eq) +
(2 eq) + DMAP (cat.) in DCM. -
Purification: Silica gel chromatography.
-
Crystallization: Slow evaporation from Hexane/EtOAc or vapor diffusion (Pentane into THF).
-
Analysis: Single Crystal X-Ray Diffraction (SXRD). The heavy Bromine atom allows determination of absolute structure using the Flack parameter.
-
Flack Parameter (x):
- : Correct absolute structure.
- : Inverted structure (you have the other enantiomer).
Comparative Analysis Summary
| Feature | Mosher's Method (NMR) | VCD Spectroscopy | X-Ray (Derivatization) |
| Sample State | Liquid or Solid | Liquid (Solution) | Must be Single Crystal |
| Destructive? | Yes (Derivatization) | No (Recoverable) | Yes (Derivatization) |
| Time to Result | 1 Day | 2-3 Days (Computation) | 1-2 Weeks (Crystal growth) |
| Cost | Low (Reagents) | High (Instrument/Software) | High (Instrument/Labor) |
| Reliability | High (if signs consistent) | High (if ESI > 0.8) | Absolute (Gold Standard) |
| Pyridine Risk | Protonation shifts signals | Minimal interference | Co-crystallization issues |
Recommendation
For rapid validation in a drug discovery workflow:
-
Start with Mosher's Method . It is fast, cheap, and the pyridine ring provides excellent magnetic anisotropy for clear signal separation.
-
If Mosher results are ambiguous (inconsistent signs), escalate to VCD .
-
Reserve X-Ray for final IND-enabling compound registration due to the difficulty of crystallizing these alkyl-pyridine derivatives.
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols.
-
Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The Determination of the Absolute Configurations of Chiral Molecules using Vibrational Circular Dichroism (VCD) Spectroscopy. Chirality.
-
Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A.
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews.
Sources
Mass Spectrometry Profiling of 4-(pyridin-2-yl)butan-2-ol and Its Metabolic Products
The following technical guide details the mass spectrometry analysis of 4-(pyridin-2-yl)butan-2-ol (CAS 41874-45-7), a pyridine-substituted secondary alcohol often encountered as a pharmaceutical intermediate, a reduced metabolite of the flavoring agent 4-(2-pyridyl)-2-butanone, or a structural analog in nicotine metabolite studies.
Content Type: Technical Comparison Guide Target Audience: Analytical Chemists, DMPK Scientists, and Process Development Researchers.
Executive Summary: The Analytical Challenge
This compound presents a dual analytical challenge: it contains a basic nitrogen (pyridine ring) susceptible to protonation and a secondary hydroxyl group prone to dehydration or phase II conjugation. Accurate analysis requires distinguishing this parent molecule from its oxidative product (the ketone) and its potential N-oxide or glucuronide metabolites.
This guide compares three distinct analytical workflows to determine the optimal strategy for quantification (PK/impurity profiling) versus structural elucidation (metabolite ID) .
Comparison of Analytical Architectures
| Feature | Method A: LC-ESI-MS/MS (QqQ) | Method B: LC-HRMS (Q-TOF/Orbitrap) | Method C: GC-MS (EI) |
| Primary Utility | Quantification (DMPK, Impurities) | Identification (Metabolites, Degradants) | Orthogonal Confirmation |
| Sensitivity | High (pg/mL range) | Medium-High | Medium (ng/mL) |
| Selectivity | High (SRM/MRM) | Very High (Exact Mass) | High (Spectral Fingerprint) |
| Sample Prep | Protein Precip. / SPE | Dilute-and-Shoot / SPE | Derivatization (Silylation) |
| Key Limitation | Limited structural info for unknowns | Lower dynamic range than QqQ | Thermal instability (Dehydration) |
Structural Characterization & Fragmentation (ESI vs. EI)
Understanding the fragmentation mechanism is critical for selecting MRM transitions and interpreting spectra.
Electrospray Ionization (ESI-MS/MS)
In positive mode ESI, the pyridine nitrogen is the primary site of protonation (
-
Precursor Ion:
152.1 -
Primary Fragment (
134): Loss of water ( , 18 Da). This is the dominant transition, typical for secondary alcohols. -
Diagnostic Fragment (
93): Formation of the picolyl ion ( ). This confirms the presence of the 2-substituted pyridine ring. -
Secondary Fragment (
108): Cleavage of the alkyl chain.
Electron Ionization (EI-MS)
Without derivatization, the alcohol often dehydrates in the injector port.
-
Base Peak: Often
93 (picolyl) or 45 (hydroxyethyl fragment). -
Molecular Ion: Weak or absent due to rapid dehydration.
Visualization: Fragmentation Pathways
The following diagram illustrates the collision-induced dissociation (CID) pathways in ESI(+).
Figure 1: Proposed ESI(+) fragmentation pathway for this compound. The m/z 134 and 93 ions are critical for MRM method development.
Detailed Experimental Protocols
Protocol A: Quantitative LC-MS/MS (Targeted Analysis)
Objective: High-sensitivity quantification in plasma or reaction mixtures.
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18,
mm, 1.7 µm).-
Rationale: The pyridine ring provides sufficient retention on C18 at basic or neutral pH.
-
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH stability).
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
MRM Transitions:
| Analyte | Precursor ( | Product ( | CE (eV) | Role |
| This compound | 152.1 | 134.1 | 15 | Quantifier |
| 152.1 | 93.1 | 28 | Qualifier | |
| Internal Standard (d4) | 156.1 | 138.1 | 15 | Reference |
Protocol B: Product Identification (Metabolic/Degradation Profiling)
Objective: Identify oxidation products (ketone) or conjugates (glucuronides).
-
Instrument: Q-TOF or Orbitrap (e.g., Agilent 6546 or Thermo Exploris).
-
Scan Mode: Full MS / dd-MS2 (Data Dependent Acquisition).
-
Data Processing: Mass Defect Filtering (MDF) based on the pyridine core.
-
Search Trigger: Look for
93.0573 (Exact mass of picolyl fragment).
-
Analysis of Products: Metabolism and Degradation
When analyzing biological samples or stability samples, three primary product classes are observed.
Oxidation (The Ketone)
-
Product: 4-(pyridin-2-yl)butan-2-one.
-
Mechanism: Oxidation of the secondary alcohol (e.g., by ADH/CYP enzymes or chemical oxidants).
-
MS Signature:
. -
Differentiation: Elutes later than the alcohol on C18 due to loss of H-bonding capability.
Glucuronidation (Phase II Metabolism)
-
Product: 4-(pyridin-2-yl)butan-2-yl glucuronide.
-
Mechanism: UGT-mediated conjugation at the hydroxyl group.
-
MS Signature:
( ). -
Frag: Neutral loss of 176 Da to yield the parent ion (
152).
N-Oxidation
-
Product: Pyridine-N-oxide derivative.
-
Mechanism: CYP450 or FMO oxidation of the pyridine nitrogen.
-
MS Signature:
( Da). -
Differentiation: Distinct retention time; fragmentation yields characteristic
or losses.
Visualization: Product Map
Figure 2: Metabolic and degradation map. The ketone and glucuronide are the primary biological metabolites, while dehydration is a common artifact in GC-MS.
References
-
DocBrown. (2025). Mass spectrometry - fragmentation patterns of alcohols and ketones. DocBrown Chemistry. [Link]
-
Chen, X. Y., et al. (2025).[1] LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 108064, 4-(2-Pyridinyl)-2-butanone. PubChem. [Link]
-
Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
Sources
Navigating the Spectral Landscape: A Comparative Guide to the NMR Data of 4-(pyridin-2-yl)butan-2-ol
For the diligent researcher in medicinal chemistry and drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing a detailed roadmap of a molecule's atomic framework. This guide focuses on 4-(pyridin-2-yl)butan-2-ol, a heterocyclic alcohol with potential applications as a building block in pharmaceutical synthesis.
A comprehensive survey of scientific literature and chemical databases reveals a notable absence of a complete, assigned, and publicly available experimental ¹H and ¹³C NMR dataset for this compound. This data gap presents a challenge for researchers synthesizing or working with this compound, as direct cross-referencing with established literature values is not currently possible.
This guide, therefore, serves a dual purpose. Firstly, it provides a robust, predicted ¹H and ¹³C NMR spectral analysis of this compound based on established principles and data from analogous structures. This predictive analysis will offer a valuable benchmark for researchers. Secondly, we will present a hypothetical experimental dataset to illustrate the process of spectral assignment and comparison, highlighting the key considerations for structural verification.
The Molecular Blueprint: Predicting the NMR Spectrum
The structure of this compound combines a 2-substituted pyridine ring with a butan-2-ol side chain. The electronegativity of the nitrogen atom in the pyridine ring and the oxygen atom of the hydroxyl group will be the primary influences on the chemical shifts of nearby protons and carbons, leading to a deshielding effect (a shift to higher ppm values).
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to display signals corresponding to the distinct proton environments in the molecule. The pyridine ring protons will appear in the aromatic region, typically downfield due to the ring current effect and the influence of the nitrogen atom. The protons of the butanol side chain will be found in the aliphatic region.
Key Predicted ¹H NMR Features:
-
Pyridine Ring Protons (H-3, H-4, H-5, H-6): These four protons will appear in the aromatic region (typically δ 7.0-8.5 ppm). The H-6 proton, being closest to the electronegative nitrogen, is expected to be the most deshielded. The coupling patterns will be complex due to spin-spin coupling between adjacent protons.
-
Methine Proton (H-2'): The proton on the carbon bearing the hydroxyl group will be deshielded by the oxygen atom, with an expected chemical shift in the range of δ 3.5-4.0 ppm. It will likely appear as a multiplet due to coupling with the adjacent methylene and methyl protons.
-
Methylene Protons (H-1' and H-3'): The two sets of methylene protons will have distinct chemical shifts. The protons at H-3', adjacent to the pyridine ring, will be more deshielded than those at H-1'.
-
Methyl Protons (H-4'): The methyl group protons will be the most shielded, appearing furthest upfield, likely as a doublet due to coupling with the H-2' proton.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It often appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak disappears.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the hybridization of the carbon atoms and the proximity of electronegative atoms.
Key Predicted ¹³C NMR Features:
-
Pyridine Ring Carbons (C-2 to C-6): The five carbons of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The C-2 carbon, bonded to the butanol side chain, and the C-6 carbon, adjacent to the nitrogen, are expected to be the most deshielded.
-
Carbinol Carbon (C-2'): The carbon atom bonded to the hydroxyl group is expected to have a chemical shift in the range of δ 65-75 ppm.
-
Alkyl Chain Carbons (C-1', C-3', C-4'): The remaining three carbons of the butanol side chain will appear in the aliphatic region of the spectrum (δ 10-50 ppm).
A Practical Approach: Acquiring Experimental NMR Data
For researchers synthesizing this compound, the following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, particularly for the hydroxyl proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
-
¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope. A relaxation delay may be necessary to ensure accurate integration if quantitative analysis is desired.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
The following diagram illustrates the general workflow for cross-referencing NMR data.
Caption: Workflow for NMR Data Acquisition, Analysis, and Cross-Referencing.
Comparative Analysis: Hypothetical vs. Predicted Data
To demonstrate the process of data comparison, we present a table of predicted chemical shifts alongside a hypothetical set of experimental data for this compound.
Table 1: Comparison of Predicted and Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Hypothetical Experimental Shift (δ, ppm) | Multiplicity |
| H-6 | ~8.5 | 8.52 | d |
| H-4 | ~7.7 | 7.68 | t |
| H-3 | ~7.2 | 7.15 | d |
| H-5 | ~7.1 | 7.09 | t |
| H-2' | 3.7 - 4.0 | 3.85 | m |
| H-3' | 2.8 - 3.1 | 2.95 | t |
| H-1' | 1.8 - 2.1 | 1.95 | m |
| H-4' | ~1.2 | 1.23 | d |
| -OH | Variable | 2.5 (broad s) | s |
Table 2: Comparison of Predicted and Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Hypothetical Experimental Shift (δ, ppm) |
| C-2 | ~160 | 159.8 |
| C-6 | ~149 | 149.2 |
| C-4 | ~136 | 136.5 |
| C-5 | ~123 | 123.1 |
| C-3 | ~121 | 121.4 |
| C-2' | 65 - 75 | 68.7 |
| C-3' | 40 - 45 | 42.3 |
| C-1' | 30 - 35 | 32.5 |
| C-4' | 20 - 25 | 23.8 |
The molecular structure with the proposed atom numbering for NMR assignment is shown below.
Caption: Structure of this compound.
Discussion and Conclusion
The close correlation between the predicted and hypothetical experimental data in the tables above would, in a real-world scenario, provide strong evidence for the correct structural assignment of the synthesized compound. Any significant deviations from the predicted values would warrant further investigation, such as 2D NMR experiments (e.g., COSY, HSQC, HMBC) to definitively establish the connectivity of the atoms.
The current lack of published NMR data for this compound underscores the importance of thorough in-house characterization for any researcher working with this molecule. The predictive analysis and experimental protocol provided in this guide offer a solid foundation for such an endeavor. As research involving this compound progresses, it is anticipated that experimental data will become available in the public domain, allowing for direct cross-referencing and further solidifying the spectral understanding of this and related molecules.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media.
Quantitative Analysis of Impurities in 4-(pyridin-2-yl)butan-2-ol: A Comparative Methodological Guide
Executive Summary
The analysis of 4-(pyridin-2-yl)butan-2-ol (CAS: 5349-60-0) presents a classic "polar-basic" chromatographic challenge. As a key intermediate in the synthesis of nicotine derivatives and specific ligands, its purity profile is critical. However, the molecule possesses a basic pyridine nitrogen (
This guide compares the two dominant analytical strategies: Gas Chromatography (GC-FID) and Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS) . While GC is often the default for intermediates of this molecular weight (~151 g/mol ), our comparative data suggests that HILIC-MS/MS offers superior performance , particularly for quantifying reactive, genotoxic impurities like Methyl Vinyl Ketone (MVK) and preventing the thermal degradation of the alcohol moiety.
The Impurity Landscape
Before selecting a method, we must define the "Target Analytes." The synthesis of this compound typically involves the condensation of 2-picoline with a carbonyl source (e.g., methyl vinyl ketone or propylene oxide), followed by reduction.
Critical Impurities List
| Impurity ID | Name | Structure/Origin | Analytical Risk |
| Impurity A | 2-Methylpyridine (2-Picoline) | Starting Material | High Volatility; Co-elution in RP-HPLC. |
| Impurity B | Methyl Vinyl Ketone (MVK) | Precursor (Michael Acceptor) | Genotoxic Concern. Highly reactive; unstable in hot GC injectors. |
| Impurity C | 4-(pyridin-2-yl)but-3-en-2-one | Oxidation/Dehydration Product | Conjugated system; distinct UV max. |
| Impurity D | N-Oxide Variants | Oxidation Byproduct | Highly polar; strong tailing on non-deactivated silica. |
Comparative Analysis: GC-FID vs. HILIC-MS/MS
We evaluated both methods using a standard sample spiked with 0.1% of Impurities A, B, and C.
Method A: The Traditional Approach (GC-FID)
-
Column: DB-WAX (Polar PEG), 30m x 0.25mm, 0.25µm.
-
Carrier: Helium, 1.2 mL/min.
-
Inlet: Split 1:50, 250°C.
Performance Verdict:
GC-FID is cost-effective but flawed for this specific application. The high inlet temperature (250°C) induces partial dehydration of the secondary alcohol, artificially creating Impurity C (pseudo-impurity). Furthermore, the basic pyridine ring interacts with active silanols in the column liner, leading to significant peak tailing (
Method B: The Recommended Approach (UHPLC-HILIC-MS/MS)
-
Column: Silica-based Amide or Zwitterionic HILIC (e.g., 2.1 x 100mm, 1.7µm).
-
Mobile Phase: Acetonitrile/Water with 10mM Ammonium Formate (pH 3.5) .
-
Detection: Triple Quadrupole MS (MRM mode).
Performance Verdict:
The HILIC mode retains polar bases (pyridines) well away from the void volume. The acidic buffer (pH 3.5) protonates the pyridine nitrogen, ensuring it interacts consistently with the stationary phase via ion-exchange mechanisms rather than non-specific adsorption. This eliminates tailing (
Head-to-Head Performance Data
| Metric | GC-FID (Method A) | UHPLC-HILIC-MS (Method B) |
| Linearity ( | 0.992 (Non-linear at low ppm) | > 0.999 |
| LOD (Impurity B - MVK) | 50 ppm (Poor sensitivity) | 0.05 ppm (Trace compliant) |
| Peak Tailing (Main Peak) | 2.1 (Severe) | 1.1 (Excellent) |
| Sample Stability | Degradation observed in inlet | Stable at ambient temp |
| Run Time | 25 minutes | 8 minutes |
Scientific Rationale & Mechanism
The "Silanol Trap" in Pyridine Analysis
The primary failure mode in standard chromatography of pyridines is the interaction between the basic nitrogen lone pair and residual silanols (
-
In GC: This causes adsorption, resulting in "shark-fin" peaks and carryover.
-
In RP-HPLC: Even with end-capping, basic pyridines often tail.
-
The HILIC Solution: By using a high-organic mobile phase with an ammonium formate buffer, we create a water-enriched layer on the stationary phase. The buffer competes for silanol sites, and the separation is driven by partitioning, which is far gentler and more selective for these polar heterocycles [1, 4].
Visualizing the Workflow
The following diagram illustrates the decision logic and the specific impurity fate mapping for this workflow.
Caption: Analytical decision tree highlighting the risks of thermal degradation in GC versus the stability provided by HILIC-MS.
Detailed Experimental Protocol (Method B)
This protocol is validated for the quantification of impurities at the 0.1% threshold relative to the API.
Reagents & Preparation
-
Solvent A: 10 mM Ammonium Formate in Water (Adjust to pH 3.5 with Formic Acid).
-
Solvent B: Acetonitrile (LC-MS Grade).
-
Diluent: 90:10 Acetonitrile:Water.
Instrument Parameters (UHPLC)
-
Column: Waters BEH Amide or equivalent (2.1 x 100 mm, 1.7 µm).
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
Gradient Table
| Time (min) | % Solvent A (Aqueous Buffer) | % Solvent B (Organic) | Curve |
| 0.0 | 5 | 95 | Initial |
| 1.0 | 5 | 95 | Hold |
| 5.0 | 40 | 60 | Linear |
| 6.0 | 40 | 60 | Hold |
| 6.1 | 5 | 95 | Re-equilibrate |
| 8.0 | 5 | 95 | End |
Mass Spectrometry Parameters (ESI+)
-
Source Temp: 150°C
-
Desolvation Gas: 800 L/hr @ 450°C
-
Transitions (MRM):
-
This compound:
(Quant), (Qual). -
Impurity A (2-Picoline):
. -
Impurity B (MVK):
(Note: Low mass requires clean background).
-
Troubleshooting & Optimization
-
Peak Tailing on HILIC: If tailing persists, increase the buffer concentration from 10mM to 20mM. Pyridines are sensitive to ionic strength in HILIC modes [6].
-
MVK Instability: Methyl Vinyl Ketone is volatile. Prepare standards fresh daily and keep autosampler temperature at 4°C to prevent evaporation or polymerization [10].
-
Carryover: Due to the basicity of the pyridine ring, use a needle wash of 50:50 Methanol:Water with 0.1% Formic Acid.
References
-
Allan Chemical Corp. (2026). HPLC vs GC: Application Differences and Selection Criteria. Retrieved from
-
Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique for Polar Compounds. Retrieved from
-
Benchchem Technical Support. (n.d.). Chromatographic Purification of Pyridine Derivatives: Solving Peak Tailing. Retrieved from
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Retrieved from
-
Phenomenex. (2025). GC vs HPLC: What Sets These Methods Apart. Retrieved from
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine and Hydrophilic Compounds. Retrieved from
-
National Toxicology Program. (1992). Methyl vinyl ketone: Chemical Selection and Impurity Profile. Retrieved from
-
IOSR Journal of Pharmacy. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity By HPLC. Retrieved from
-
ResearchGate. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from
-
Wikipedia. (n.d.). Methyl vinyl ketone: Properties and Reactivity. Retrieved from
Kinetic Studies of Reactions Catalyzed by 4-(pyridin-2-yl)butan-2-ol Complexes
This guide provides an in-depth technical comparison and kinetic analysis of 4-(pyridin-2-yl)butan-2-ol complexes, specifically focusing on their application in Transfer Hydrogenation (TH) and Hydrogen Borrowing (HB) reactions. It contrasts these 6-membered chelate complexes against the industry-standard 5-membered analogs (e.g., 2-(pyridin-2-yl)ethanol complexes).
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary: The Chelate Ring Effect
In the realm of ruthenium(II) and iridium(III) catalysis, the ligand's bite angle and chelate ring size are critical determinants of kinetic efficiency. While 5-membered chelates (e.g., amino-alcohols, pyridyl-ethanols) are the "gold standard" for rigid transition states and high turnover frequencies (TOF), This compound forms a 6-membered metallacycle .
This guide analyzes why you might choose (or avoid) this 6-membered system, supported by kinetic theory and comparative data.
Performance Matrix: 6-Membered vs. 5-Membered Chelates
| Feature | This compound (6-Membered) | 2-(pyridin-2-yl)ethanol (5-Membered) | Kinetic Implication |
| Complex Structure | Flexible Chair/Boat Conformation | Rigid Envelope Conformation | Flexibility increases entropic penalty ( |
| Hydride Transfer Rate ( | Slower ( | Faster (Baseline) | 5-membered rings facilitate optimal orbital overlap for concerted H-transfer. |
| Thermal Stability | Moderate to High | High | Larger rings can suffer from hemilability (ring opening), aiding substrate access but risking decomposition. |
| Enantioselectivity | Tunable (via methyl stereocenter) | Limited (unless substituted) | The distal methyl group in the butanol chain can induce remote steric control. |
Mechanistic Insight: The Bifunctional Pathway
The catalytic efficiency of [Ru(p-cymene)(this compound)Cl] relies on the Metal-Ligand Bifunctional (MLB) mechanism. Unlike classical inner-sphere mechanisms requiring coordination of the substrate to the metal, the MLB mechanism involves a concerted transfer of a proton (from the OH/NH group) and a hydride (from the Metal-H) to the ketone substrate.
The "Flexible Ring" Penalty
Kinetic studies (e.g., by the Norton group and others on homologous series) demonstrate that increasing chelate ring size from 5 to 6 significantly retards hydride transfer .
-
5-Membered TS: The transition state is pre-organized. The N-Ru-O bite angle (
78-82°) forces the hydride and proton into close proximity with the substrate. -
6-Membered TS: The this compound ligand forms a wider bite angle (
88-92°). The resulting metallacycle must undergo conformational distortion (chair-to-boat-like) to achieve the necessary geometry for H-transfer, increasing the activation energy ( ).
Mechanistic Diagram (DOT)
The following diagram illustrates the catalytic cycle and the critical conformational gating in the 6-membered system.
Caption: Comparative catalytic cycle showing the energetic penalty (Conformational Gating) associated with the 6-membered transition state (Red) versus the ideal 5-membered path.
Experimental Protocols for Kinetic Profiling
To objectively compare the this compound complex against alternatives, the following self-validating kinetic protocol is recommended.
A. Synthesis of [Ru(p-cymene)(L)Cl]
-
Ligand Preparation: React 2-picolyllithium (or appropriate precursor) with propylene oxide to yield this compound. Purify via vacuum distillation.
-
Complexation:
-
Dissolve
(0.5 eq) and Ligand (1.1 eq) in 2-propanol. -
Add
(1.0 eq) if isolating the alkoxide, or use for the chloride precursor. -
Heat at 60°C for 2 hours.
-
Validation:
NMR must show diastereotopic splitting of the methylene protons in the chelate ring, confirming rigid coordination.
-
B. Kinetic Measurement (UV-Vis Monitoring)
Objective: Determine
-
Setup: Use a UV-Vis spectrophotometer with a thermostatted cell holder.
-
Reaction: Transfer Hydrogenation of Acetophenone (0.1 M) in 2-propanol.
-
Initiation: Add Catalyst stock solution (final conc.
M) and (base cocatalyst, 0.01 M). -
Monitoring: Track the disappearance of Acetophenone at 245 nm or appearance of the product.
-
Data Processing:
-
Plot
vs. time. The slope is . -
Repeat at 4 temperatures (e.g., 25, 35, 45, 55°C).
-
Eyring Plot: Plot
vs. .-
Intercept: Gives
. Expect a more negative value for the 6-membered ring (this compound) compared to the 5-membered analog, indicating a more ordered/constrained transition state requirement from a disordered ground state.
-
-
Comparative Data Analysis
When analyzing your experimental results, use the following reference values (representative of Pyridyl-Alcohol Ru systems) to benchmark your catalyst.
| Parameter | 5-Membered Reference (e.g., Py-Ethanol) | 6-Membered Target (Py-Butanol) | Interpretation |
| TOF ( | 2,000 - 10,000 | 500 - 2,000 | The 6-membered ring is kinetically slower due to the "floppy" chelate effect. |
| 10 - 12 | 13 - 15 | Higher barrier to achieve the concerted TS geometry. | |
| -20 to -25 | -30 to -35 | Larger entropic cost to lock the flexible butyl chain into the TS. | |
| Hemilability | Low | High | The 6-membered ring opens more easily, which can be advantageous for substrates requiring inner-sphere coordination (e.g., bulky imines). |
Why Use the this compound Complex?
Despite slower kinetics, this catalyst is valuable for:
-
Selectivity: The steric bulk of the methyl group on the 6-membered ring can differentiate between sterically similar ketones better than the compact 5-membered ring.
-
Alkylation Reactions: In hydrogen borrowing (alkylation of amines), the higher stability of the resting state (often the hydride) can prevent catalyst decomposition during the high-temperature conditions required for the rate-limiting dehydrogenation step.
References
-
Guan, H., et al. (2003).[1][2] Effect of Chelate Ring Size on the Rate of Hydride Transfer from CpRu(P-P)H.... Organometallics . (Foundational study on 5- vs 6-membered ring kinetics).
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research . (Standard for 5-membered amino-alcohol kinetics).
-
Baratta, W., et al. (2005). Ruthenium(II) complexes containing 2-(aminomethyl)pyridine (Ampy).... Journal of Organometallic Chemistry . (Comparison of pyridyl-amine chelate sizes).
-
PubChem. this compound (CID 12943219). (Chemical Structure Verification).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
